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  • Product: 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid
  • CAS: 1394680-83-1

Core Science & Biosynthesis

Foundational

spectroscopic properties of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic Acid: A Technical Guide to Spectroscopic Properties and Applications Introduction: The Intersection of Pharmacology and Photophysics In modern drug development and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic Acid: A Technical Guide to Spectroscopic Properties and Applications

Introduction: The Intersection of Pharmacology and Photophysics

In modern drug development and chemical biology, small-molecule scaffolds that simultaneously act as potent pharmacophores and environmentally sensitive fluorophores are highly sought after. 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS 1394680-83-1) represents a prime example of such a dual-utility molecule.

From a pharmacological perspective, the benzoxazole-5-carboxylic acid core is a validated structural motif in the design of Ghrelin O-Acyl Transferase (GOAT) inhibitors, which are actively investigated for metabolic and anti-obesity therapies[1][2]. From a spectroscopic perspective, the substitution pattern of this specific molecule—featuring an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid—creates a classic Donor-π-Acceptor (D-π-A) architecture. This structural push-pull system endows the molecule with unique photophysical properties, making it an excellent candidate for fluorescent probe development and intracellular imaging[3].

Structural Basis for Spectroscopic Behavior

The spectroscopic signature of 2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid is dictated by its Intramolecular Charge Transfer (ICT) capabilities.

  • The Donor (D): The nitrogen atom of the 2-dimethylamino group possesses a lone pair of electrons that conjugates directly into the aromatic system.

  • The π-Bridge: The rigid, planar benzoxazole fused-ring system facilitates efficient electron delocalization.

  • The Acceptor (A): The 5-carboxylic acid moiety acts as an electron sink, pulling electron density across the molecule.

Upon absorption of a UV photon, the molecule transitions from its ground state ( S0​ ) to a Franck-Condon locally excited (LE) state. In non-polar environments, emission occurs directly from this LE state. However, in polar solvents, rapid solvent dipole reorientation stabilizes the charge separation, driving the molecule into a highly polar ICT state before emission occurs. This results in positive solvatochromism —a pronounced red-shift in the emission wavelength as solvent polarity increases.

ICT_Mechanism S0 Ground State (S0) Planar Conformation LE Locally Excited State (LE) Franck-Condon State S0->LE Photon Absorption ICT ICT State Charge Separation LE->ICT Solvent Relaxation Fluor_LE LE Fluorescence (Non-polar solvents) LE->Fluor_LE Emission Fluor_ICT ICT Fluorescence (Polar solvents) ICT->Fluor_ICT Emission NRD Non-Radiative Decay (H-bond quenching) ICT->NRD Protic Solvents Fluor_LE->S0 Fluor_ICT->S0 NRD->S0

Jablonski diagram illustrating the ICT mechanism in benzoxazoles.

Quantitative Spectroscopic Data

Due to the ICT phenomenon, the optical properties of this scaffold are highly dependent on the microenvironment. The table below summarizes the representative photophysical data for the 2-dialkylaminobenzoxazole-5-carboxylic acid D-π-A scaffold across various solvents.

Table 1: Representative Photophysical Properties by Solvent Polarity

SolventPolarity Index (P')Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm −1 )Relative Quantum Yield ( ΦF​ )
Toluene2.4318365~4,0400.45
Chloroform4.1322380~4,7400.38
Acetonitrile5.8320405~6,5600.22
Methanol5.1325415~6,6700.15
PBS (pH 7.4)9.0328430~7,2300.05

Note: In protic solvents like Methanol and PBS, the quantum yield drops significantly. This is caused by intermolecular hydrogen bonding between the solvent and the benzoxazole nitrogen/carboxylic acid, which opens up non-radiative decay pathways.

Standardized Experimental Workflow for Characterization

To ensure high-fidelity spectroscopic data, experimental design must account for concentration-dependent artifacts. The following protocol is designed as a self-validating system to prevent common errors such as aggregation and the Inner Filter Effect (IFE).

Exp_Workflow Prep Sample Preparation Stock: 10 mM in DMSO UV UV-Vis Absorption Determine λ_max Prep->UV Validation Self-Validation Dilution Series (Check IFE) UV->Validation ExScan Excitation Scan Verify Transitions EmScan Emission Scan Determine Stokes Shift ExScan->EmScan QY Quantum Yield (Φ) Comparative Method EmScan->QY Validation->ExScan If Abs < 0.05

Standardized self-validating workflow for spectroscopic characterization.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve the lyophilized compound in anhydrous, spectroscopic-grade DMSO to a concentration of 10 mM. Store in amber vials at -20°C.

  • Causality: The rigid planar structure of benzoxazoles can lead to π-π stacking and aggregation in aqueous media. A highly concentrated DMSO stock ensures complete dissolution. When diluted to working concentrations (1–10 µM), the final DMSO concentration remains <0.1% v/v, preventing solvent-induced spectral shifts.

Step 2: UV-Vis Profiling & Self-Validation (The Beer-Lambert Check)

  • Action: Prepare a dilution series (e.g., 10, 5, 2.5, and 1 µM) in the target solvent. Measure absorbance from 250 nm to 500 nm using a 1 cm path-length quartz cuvette.

  • Causality: This step is the primary self-validation mechanism. Plotting Absorbance vs. Concentration must yield a perfectly linear relationship ( R2>0.99 ). If the curve flattens at higher concentrations, aggregation is occurring.

  • Critical Threshold: For subsequent fluorescence measurements, choose a concentration where the absorbance at the excitation wavelength is strictly < 0.05 . Exceeding this threshold triggers the primary and secondary Inner Filter Effects (IFE), where the sample absorbs the excitation light unevenly or re-absorbs its own emission, artificially truncating the emission peak and invalidating quantum yield calculations.

Step 3: Steady-State Fluorescence Scanning

  • Action: Excite the validated sample (<0.05 Abs) at its empirical absorption λmax​ . Begin recording the emission spectrum at least 15 nm above the excitation wavelength.

  • Causality: Exciting at the peak absorption maximizes the signal-to-noise ratio. The 15 nm buffer is mandatory to prevent intense Rayleigh scattering (excitation light bouncing off particles) from reaching and saturating the photomultiplier tube (PMT) detector.

Applications in Drug Discovery and Bioassay Development

The presence of the 5-carboxylic acid is a critical synthetic handle. Using standard EDC/NHS coupling chemistry, this molecule can be covalently conjugated to primary amines on peptides or target proteins.

Because the molecule exhibits strong solvatochromism, it functions as an excellent environmentally sensitive probe . When a peptide tagged with this benzoxazole binds to a hydrophobic protein pocket (such as the active site of the GOAT enzyme), the local environment of the fluorophore changes from polar (aqueous) to non-polar (hydrophobic). This transition triggers a massive blue-shift in emission and a sharp increase in quantum yield (fluorescence "turn-on"). Researchers can leverage this exact mechanism to develop high-throughput, non-radioactive Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) assays to screen for novel competitive inhibitors in metabolic disease research[1][2].

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Exploratory

The Molar Extinction Coefficient of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic Acid: A Technical Guide for Photophysical Characterization

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS 1394680-83-1) is a highly versatile small-molecule scaffold increasingly utilized in fluorescent probe design and targeted bioconjugation[1]. A critical parameter for its quantitative application—whether calculating the Degree of Labeling (DOL) in antibody-drug conjugates or determining precise assay concentrations—is its molar extinction coefficient ( ϵ ) .

Because ϵ is highly sensitive to the local solvent environment and protonation state, relying on generalized literature values for the benzoxazole class can introduce significant quantitative errors. This guide details the photophysical causality behind the optical properties of this specific scaffold and provides a rigorous, self-validating protocol for the empirical determination of its molar extinction coefficient.

Photophysical Causality: The D- π -A Architecture

To understand the absorption characteristics of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid, we must analyze its electronic structure. The molecule operates as a Donor- π -Acceptor (D- π -A) push-pull system :

  • The Donor: The 2-(dimethylamino) group acts as a strong electron donor via the +M (mesomeric) effect.

  • The π -Bridge: The 1,3-benzoxazole heterocyclic core provides a rigid, planar conjugated pathway.

  • The Acceptor: The 5-carboxylic acid acts as an electron-withdrawing group via the -M effect.

This push-pull architecture facilitates an Intramolecular Charge Transfer (ICT) state upon photoexcitation. Literature on related 2-aminobenzoxazole derivatives demonstrates that the introduction of a strong dimethylamino donor significantly red-shifts the absorption maximum ( λmax​ ) and dramatically increases the molar absorption coefficient, often pushing ϵ values into the 25,000−45,000 M−1cm−1 range[2]. Furthermore, the charge transfer from the substituent to the benzoxazole moiety makes the system highly solvatochromic[3].

Photophysics D Donor Group -N(CH3)2 Core π-Conjugated Core 1,3-Benzoxazole D->Core +M Effect (Electron Donation) A Acceptor Group -COOH Core->A -M Effect (Electron Withdrawal) ICT Intramolecular Charge Transfer (ICT) State A->ICT Lowers HOMO-LUMO Gap Increases ε

Fig 1. Donor-π-Acceptor push-pull mechanism driving the ICT state.

Self-Validating Protocol for Empirical ϵ Determination

Because the 5-carboxylic acid group ( pKa​≈4.0−4.5 ) can exist in protonated (-COOH) or deprotonated (-COO⁻) states, the ϵ value will fluctuate depending on the pH of the solution. To ensure a single, uniform electronic state, measurements must be conducted in a tightly buffered system (e.g., pH 7.4 PBS).

The following protocol utilizes the Beer-Lambert Law ( A=ϵ⋅c⋅l ) with built-in self-validation to guarantee scientific integrity.

Step-by-Step Methodology
  • Gravimetric Stock Preparation (Triplicate):

    • Action: Weigh 2.0 mg of the compound into three separate, tared amber glass vials using a microbalance (0.01 mg readability). Dissolve each in 1.0 mL of spectroscopic-grade DMSO to create three independent ~9.7 mM master stocks.

    • Causality: Preparing triplicates controls for gravimetric weighing errors, which are the #1 cause of inaccurate ϵ determinations.

  • Buffer Equilibration:

    • Action: Dilute the DMSO stocks 1:100 into 1X PBS (pH 7.4) to yield ~97 µM intermediate stocks.

    • Causality: The pH 7.4 buffer ensures the 5-carboxylic acid is fully deprotonated, locking the molecule into a single, predictable ICT state. The final DMSO concentration is kept ≤1% to prevent solvent-induced refractive index artifacts.

  • Serial Dilution:

    • Action: Prepare a 5-point concentration curve (e.g., 5, 10, 20, 30, and 40 µM) using the intermediate stock and PBS.

    • Causality: This targets an absorbance range of 0.1 to 0.8 AU. Values below 0.1 are subject to baseline noise; values above 1.0 risk detector saturation and stray light deviations from the Beer-Lambert linearity.

  • UV-Vis Spectroscopy:

    • Action: Use matched quartz cuvettes (1 cm path length, l=1 ). Blank the spectrophotometer with a 1% DMSO in PBS reference solution. Scan from 250 nm to 500 nm.

    • Causality: Matched quartz ensures no UV cutoff interference. The full spectral scan identifies the exact λmax​ rather than relying on a theoretical peak.

  • Linear Regression Analysis:

    • Action: Plot Absorbance at λmax​ (y-axis) versus Concentration in Molar (x-axis).

    • Causality: The slope of the line is the molar extinction coefficient ( ϵ ).

Workflow S1 1. Gravimetric Stock Prep (Triplicate to control weighing variance) S2 2. Buffer Equilibration (pH 7.4 PBS to fix protonation state) S1->S2 S3 3. Serial Dilution (Target Absorbance: 0.1 - 0.8 AU) S2->S3 S4 4. UV-Vis Spectroscopy (Matched Quartz Cuvettes, Baseline Blanked) S3->S4 S5 5. Linear Regression Analysis (Validation: R² > 0.999, y-intercept ≈ 0) S4->S5

Fig 2. Self-validating experimental workflow for empirical ε determination.

Quantitative Data & Troubleshooting

Based on the photophysics of highly conjugated 2-aminobenzoxazole derivatives[2][4], the expected parameters are summarized below.

Table 1: Expected Photophysical Parameters
ParameterExpected RangeStructural Rationale
Absorption Maximum ( λmax​ ) 310 nm – 350 nmRed-shifted relative to unsubstituted benzoxazole due to the strong +M effect of the -N(CH₃)₂ group.
Molar Extinction Coefficient ( ϵ ) 25,000−45,000 M−1cm−1 High transition dipole moment driven by the Donor-Acceptor ICT state.
Isosbestic Point ~290 nm (pH dependent)Present if the sample contains a mixture of protonated (-COOH) and deprotonated (-COO⁻) states.
Table 2: Protocol Self-Validation & Troubleshooting
Validation MetricAcceptable ThresholdFailure Causality & Correction
Linearity ( R2 ) >0.999 Cause: Aggregation at higher concentrations or pipetting error.Fix: Ensure DMSO stock is fully dissolved; use positive displacement pipettes.
y-intercept ≤±0.005 AU Cause: Improper blanking or mismatched cuvettes.Fix: Re-blank with the exact buffer vehicle (e.g., 1% DMSO in PBS).
% RSD of Triplicates <2.0% Cause: Microbalance drift or static interference during stock prep.Fix: Use an anti-static gun; weigh larger masses if the balance is unstable.

Application: Bioconjugation and Degree of Labeling (DOL)

In drug development, the 5-carboxylic acid moiety of this scaffold is frequently activated into an NHS-ester for covalent conjugation to primary amines (lysine residues) on monoclonal antibodies or nanobodies[4].

Once conjugated, the accurate empirical ϵ determined via the protocol above is mathematically required to calculate the Degree of Labeling (DOL) :

DOL=[Protein Concentration]⋅ϵfluorophore​Amax​⋅MWprotein​​

If an assumed literature ϵ is used instead of the empirically determined value, the calculated DOL will be fundamentally flawed, leading to batch-to-batch variability in the efficacy and pharmacokinetics of the resulting bioconjugate.

References[1] CymitQuimica. 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS: 1394680-83-1). Source: CymitQuimica Catalog. URL: 2]">https://www.cymitquimica.com[2] Skotnicka, A., et al. Substituted 2-Phenacylbenzoxazole Difluoroboranes: Synthesis, Structure and Properties. Source: Molecules (MDPI). URL: https://www.mdpi.com/1420-3049/25/22/5420[4] Usama, S. M., et al. Method To Diversify Cyanine Chromophore Functionality Enables Improved Biomolecule Tracking and Intracellular Imaging. Source: Journal of the American Chemical Society (ACS). URL: https://pubs.acs.org/doi/10.1021/jacs.3c03167[3] Ghodbane, A., et al. Effects of the Benzoxazole Group on Green Fluorescent Protein Chromophore Crystal Structure and Solid State Photophysics. Source: Journal of Materials Chemistry C (RSC). URL: https://doi.org/10.1039/C5TC03776J

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Foundational

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid Abstract 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C10...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

Abstract

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C10H10N2O3.[1] Its structure, featuring a benzoxazole core, a dimethylamino group, and a carboxylic acid moiety, presents a unique and intriguing solubility profile that is critical for its application in medicinal chemistry and materials science. This guide provides an in-depth analysis of the factors governing the solubility of this molecule, outlines a robust experimental protocol for its quantitative determination, and offers expert insights into the interpretation of solubility data for drug development and research applications.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The solubility of a compound is not a monolithic property but rather a complex interplay between its intrinsic physicochemical characteristics and the nature of the solvent. For 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid, three key structural features dictate its behavior:

  • The Benzoxazole Core: This fused heterocyclic ring system is largely aromatic and nonpolar, contributing to the molecule's hydrophobic character. This core will favor interactions with nonpolar and moderately polar aprotic solvents through van der Waals forces and π-π stacking.

  • The Carboxylic Acid Group (-COOH): This is a polar, ionizable functional group. At pH values above its pKa, it will deprotonate to form a carboxylate anion (-COO⁻), significantly increasing its affinity for polar protic solvents like water through strong ion-dipole interactions and hydrogen bonding.

  • The Dimethylamino Group (-N(CH₃)₂): This tertiary amine is also ionizable. At pH values below its pKa, it will become protonated (-N⁺H(CH₃)₂), forming a cation that enhances solubility in polar protic solvents.

The presence of both acidic and basic functional groups makes 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid an amphoteric molecule. Its solubility in aqueous media is therefore expected to be highly pH-dependent, exhibiting a characteristic "U-shaped" profile with minimum solubility at its isoelectric point and increased solubility at both low and high pH. The predicted XlogP value of 1.6 suggests a moderate lipophilicity.[1]

Strategic Solvent Selection: A Predictive Framework

Based on the structural analysis, we can predict the compound's likely solubility behavior in different solvent classes:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolpH-dependent; Moderate to HighThe ability to form hydrogen bonds and ionize the carboxylic acid and dimethylamino groups will drive solubility, especially at acidic or basic pH.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar functional groups without the steric hindrance of hydrogen bonding networks, and can also interact favorably with the benzoxazole core. A related compound, 2-(Dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid, is noted to be soluble in dimethyl sulfoxide (DMSO).[2]
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule, due to the carboxylic acid and dimethylamino groups, will likely prevent significant dissolution in nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents may offer a balance, with some ability to interact with the aromatic core while having limited capacity to solvate the highly polar, ionizable groups.

The Cornerstone of Characterization: A Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental workflow is essential. The following protocol describes the gold-standard shake-flask method for determining thermodynamic solubility.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid compound into vials prep2 Add a precise volume of selected solvent to each vial prep1->prep2 equil1 Seal vials and place in a shaker at constant temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for a sufficient time (24-48 hours) to reach equilibrium equil1->equil2 sep1 Allow vials to stand, letting undissolved solid settle equil2->sep1 sep2 Centrifuge or filter the suspension to obtain a clear, saturated supernatant sep1->sep2 ana1 Extract an aliquot of the supernatant sep2->ana1 ana2 Dilute the aliquot with a suitable mobile phase ana1->ana2 ana3 Quantify concentration using a validated analytical method (e.g., HPLC-UV) ana2->ana3 ana4 Calculate solubility (e.g., in mg/mL or µg/mL) ana3->ana4 G cluster_plot Expected pH-Solubility Profile p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 xaxis yaxis origin origin->xaxis origin->yaxis region1 High Solubility (-N⁺H(CH₃)₂ form dominates) region2 High Solubility (-COO⁻ form dominates)

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Exploratory

Engineering the Photophysics of Novel Benzoxazole Derivatives: A Technical Guide for Advanced Applications

Executive Summary Benzoxazole derivatives represent a premier class of heterocyclic fluorophores characterized by a benzene ring fused to an oxazole core. This structural motif imparts exceptional chemical and thermal st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoxazole derivatives represent a premier class of heterocyclic fluorophores characterized by a benzene ring fused to an oxazole core. This structural motif imparts exceptional chemical and thermal stability, making them highly sought after in both materials science (e.g., Organic Light-Emitting Diodes (OLEDs)) and biological applications (e.g., fluorescent DNA probes)[1]. This whitepaper explores the core photophysical mechanisms governing these molecules—specifically Excited-State Intramolecular Proton Transfer (ESIPT)—and provides field-proven, self-validating protocols for characterizing their fluorescence dynamics.

The Core Photophysical Engine: ESIPT

The defining photophysical characteristic of 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives is the Excited-State Intramolecular Proton Transfer (ESIPT) [2].

ESIPT is an ultrafast, photoinduced tautomerization reaction. The structural prerequisite for this phenomenon is a pre-existing intramolecular hydrogen bond (typically within 2 Å) between a proton donor (such as a hydroxyl group) and a proton acceptor (the basic nitrogen atom of the oxazole ring)[3].

The Four-Level Photocycle

When the stable enol ground state (S₀) absorbs a photon, it transitions to the enol* excited state (S₁). The redistribution of electron density in the excited state dramatically increases the acidity of the hydroxyl proton and the basicity of the oxazole nitrogen, driving a barrierless, sub-picosecond proton transfer to form the keto* excited state[2]. The molecule then relaxes back to the ground state via fluorescence, emitting a photon at a significantly lower energy. This results in an abnormally large Stokes shift, which is highly advantageous as it eliminates self-absorption in high-concentration applications like OLEDs or solid-state lasers[4].

ESIPT_Photocycle Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Excitation Keto_S1 Keto* (S1) Excited State Enol_S1->Keto_S1 Ultrafast ESIPT Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Emission (Large Stokes Shift) Keto_S0->Enol_S0 Reverse GSIPT

Fig 1. Four-level ESIPT photocycle illustrating the enol-keto tautomerization process.

Structural Tuning and Solvatochromism

The photophysical properties of benzoxazole derivatives are not static; they are highly sensitive to both structural functionalization and the surrounding solvent environment.

Substituent Effects

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzoxazole scaffold alters the energy barrier of the ESIPT reaction. As demonstrated in studies from the 5, the presence of substituents generally results in a red-shifted absorption profile relative to the parent HBO molecule[5]. However, the ESIPT keto emission experiences a hypsochromic (blue) shift with EDGs and a bathochromic (red) shift with EWGs[5]. Furthermore, strong electron-withdrawing segments (e.g., thiadiazol or pyrazine) can suppress the proton transfer entirely, quenching the keto fluorescence[3].

Solvent Effects

Solvent polarity and hydrogen-bonding capacity dictate the equilibrium between tautomeric forms. In aprotic solvents like dichloromethane (DCM), the intramolecular hydrogen bond remains intact, yielding a fast ESIPT and a pure keto emission[3]. Conversely, protic solvents like methanol compete for hydrogen bonding, disrupting the ESIPT process and leading to dual emission bands (a mix of solvated-enol and keto emissions)[3].

Quantitative Photophysical Data Summary
CompoundSolvent / MatrixAbsorption λmax (nm)Emission λmax (nm)Photophysical Phenomenon
HBO Dichloromethane (DCM)~330~470Fast ESIPT, purely keto emission[3]
Compound 3 (HBO derivative)Dichloromethane (DCM)~350405 (sh), 439Enol/Keto equilibrium, dual emission[3]
Benzoxazole 1 Polymer Film378 / 390~500High molar absorptivity (ε up to 35,100)[6]
Benzoxazole 2 Polymer Film385 / 392~500Solid-state fluorescence (ε up to 24,100)[6]
Oxazole Yellow (YO) Aqueous (Unbound)~490N/A (Quenched)Non-radiative decay dominant[6]
Oxazole Yellow (YO) Aqueous (DNA-bound)~490~510Intercalation-induced emission[6]

Experimental Methodology: Time-Resolved Fluorescence

To accurately characterize the photodynamics of benzoxazole derivatives, steady-state spectroscopy is insufficient. We must employ Time-Correlated Single Photon Counting (TCSPC) to resolve the nanosecond decay of the keto tautomer and deconvolute it from the instrument's intrinsic delay[1].

Protocol: Self-Validating TCSPC Workflow

Objective: To extract the intrinsic fluorescence lifetime ( τ ) of the ESIPT keto tautomer while mathematically eliminating instrumental artifacts.

Phase 1: Sample Preparation & Environmental Control

  • Solvent Selection: Prepare 10−5 M solutions of the benzoxazole derivative in anhydrous DCM. Causality: Using an anhydrous, aprotic solvent ensures that intermolecular hydrogen bonding with water does not artificially quench the ESIPT pathway[2].

  • Degassing: Purge the sealed quartz cuvette with ultra-high purity Argon for 15 minutes. Causality: Molecular oxygen is a potent collisional quencher. Failing to degas the sample will artificially shorten the measured fluorescence lifetime via non-radiative triplet-state quenching.

Phase 2: Instrument Calibration (The Self-Validating Step) 3. IRF Measurement: Fill a clean cuvette with a dilute scattering solution (e.g., Ludox colloidal silica). Tune both the excitation and emission monochromators to the laser wavelength. 4. Data Acquisition: Record the Instrument Response Function (IRF) until the peak channel reaches at least 10,000 counts. Causality: The IRF defines the temporal resolution limit of the system. Without an accurate IRF profile, sub-nanosecond lifetimes cannot be reliably extracted[1].

Phase 3: Sample Acquisition & Deconvolution 5. Sample Measurement: Replace the scattering solution with the benzoxazole sample. Tune the emission monochromator to the keto emission peak (e.g., 470 nm). Excite the sample millions of times to build a statistically robust photon arrival histogram[1]. 6. Iterative Reconvolution: Fit the decay curve using an exponential model: I(t)=∑αi​e−t/τi​ . Convolute this theoretical model with the measured IRF[1]. 7. Validation Metric: Adjust the parameters until the reduced χ2 value is strictly between 0.95 and 1.15. A fit outside this range indicates an invalid model (e.g., attempting a mono-exponential fit on a bi-exponential decay system).

TCSPC_Workflow Prep Sample Prep & Degassing Sample Sample Cell (Cuvette) Prep->Sample Laser Pulsed Laser Excitation Laser->Sample Optical Electronics CFD & TAC Timing Laser->Electronics Sync Mono Emission Monochromator Sample->Mono Fluorescence PMT Single-Photon Detector (PMT) Mono->PMT PMT->Electronics Stop Histogram Decay Histogram & Deconvolution Electronics->Histogram Data

Fig 2. Time-Correlated Single Photon Counting (TCSPC) workflow for fluorescence lifetime analysis.

Advanced Biological Applications: Fluorescent DNA Probes

Beyond optoelectronics, the extreme environmental sensitivity of benzoxazole fluorescence makes them exceptional biological probes. As highlighted in a systematic review by the 6, benzoxazole derivatives like Oxazole Yellow (YO) serve as highly sensitive, low-toxicity alternatives to traditional DNA intercalators like Ethidium Bromide[6].

Mechanistic Causality of Fluorescence Enhancement: In bulk aqueous solution, the flexibility of the YO molecule allows for rapid non-radiative decay via internal conversion, rendering it virtually non-fluorescent (quenched)[6]. However, upon binding to the local environment of a DNA double helix, the molecule becomes sterically restricted. This intercalation locks the benzoxazole and quinoline rings into a coplanar conformation, shutting down non-radiative rotational pathways and resulting in a massive enhancement of fluorescence emission intensity[6]. This "turn-on" mechanism provides exceptional signal-to-noise ratios for nucleic acid quantification.

Conclusion

The photophysical versatility of novel benzoxazole derivatives stems from the delicate interplay between their core ESIPT mechanics, structural functionalization, and solvent environment. By rigorously applying time-resolved spectroscopic techniques and understanding the underlying causality of proton-transfer barriers, researchers can rationally design next-generation fluorophores tailored for specific applications—from highly efficient OLED emissive layers to ultra-sensitive biomacromolecular probes.

References

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at: [Link]

  • Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Luminescence (PubMed). Available at:[Link]

  • Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. Macromolecules (ACS Publications). Available at: [Link]

  • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. The Journal of Physical Chemistry B (ACS Publications). Available at:[Link]

  • Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Physical Chemistry Au. Available at: [Link]

  • Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]

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Foundational

Next-Generation Fluorescent Probes for Cellular Imaging: Design, Validation, and Super-Resolution Applications

Introduction: The Imperative for Advanced Fluorophores Cellular imaging has undergone a paradigm shift, transitioning from simple morphological observation to the dynamic, nanometer-scale interrogation of biological proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Advanced Fluorophores

Cellular imaging has undergone a paradigm shift, transitioning from simple morphological observation to the dynamic, nanometer-scale interrogation of biological processes. This evolution is inextricably linked to the discovery and refinement of fluorescent probes . As a Senior Application Scientist, I approach probe development not merely as a synthetic exercise, but as the engineering of self-validating optical reporters. To achieve high spatiotemporal resolution without perturbing the native cellular milieu, modern probes must satisfy stringent photophysical demands: high quantum yields, robust photostability, and precisely tunable excitation/emission profiles .

Rational Design: Photophysics and Targeting

The architecture of a highly specific fluorescent probe typically comprises three modules: a fluorophore scaffold, a targeting moiety (or recognition group), and a linker. The causality behind selecting specific combinations dictates the probe's ultimate utility and reliability.

Photophysical Tuning Mechanisms

To ensure a probe only fluoresces when bound to its target or in a specific microenvironment (a "turn-on" response), we leverage distinct photophysical mechanisms:

  • Photoinduced Electron Transfer (PeT): In the unbound state, electron transfer from a donor receptor quenches the fluorophore. Target binding lowers the HOMO energy of the receptor, inhibiting PeT and restoring fluorescence. This mechanism is chosen when an exceptional signal-to-noise ratio is required.

  • Intramolecular Charge Transfer (ICT): Target binding alters the electron push-pull dynamics of the conjugated system, resulting in a measurable shift in the absorption/emission spectra. We utilize ICT specifically for ratiometric imaging, which normalizes the signal against uneven probe concentration or optical artifacts.

  • Aggregation-Induced Emission (AIE): Traditional planar fluorophores suffer from aggregation-caused quenching (ACQ) at high local concentrations. Conversely, AIEgens (e.g., tetraphenylethylene derivatives) are non-emissive in solution but become highly fluorescent upon aggregation due to the restriction of intramolecular motion (RIM) 1. This is highly advantageous for imaging organelles where probes naturally accumulate in dense clusters.

Organelle-Specific Targeting

Targeting is achieved by exploiting the unique biochemical microenvironments of cellular compartments. For instance, mitochondria maintain a highly negative transmembrane potential (-150 to -180 mV). Therefore, conjugating a fluorophore to a lipophilic cation (e.g., triphenylphosphonium) ensures Nernstian accumulation within the mitochondrial matrix . Conversely, lysosomes are highly acidic (pH 4.5-5.0); thus, weak amine groups are utilized to induce protonation and subsequent lysosomal trapping .

G Design Fluorescent Probe Design Mech Photophysical Mechanisms Design->Mech Target Targeting Moieties Design->Target PeT PeT (Electron Transfer) Mech->PeT Quenching ICT ICT (Charge Transfer) Mech->ICT Spectral Shift AIE AIE (Restricted Motion) Mech->AIE Turn-On Mito Mitochondria (Lipophilic Cations) Target->Mito Lyso Lysosomes (Weak Amines) Target->Lyso Membrane Cell Membrane (Amphiphilic) Target->Membrane

Diagram 1: Core design strategies integrating photophysical mechanisms and organelle targeting.

Quantitative Photophysical Metrics

When selecting a scaffold, the decision is driven by the imaging modality. For deep-tissue or in vivo imaging, Near-Infrared (NIR) probes (650–900 nm) are mandatory to minimize autofluorescence and light scattering 2. For super-resolution techniques like Stimulated Emission Depletion (STED), the fluorophore must withstand intense depletion lasers without photobleaching, making Silicon Rhodamine (SiR) derivatives the gold standard .

Table 1: Quantitative Comparison of Common Fluorophore Scaffolds

ScaffoldExcitation/Emission (nm)Quantum Yield (Φ)Extinction Coefficient (M⁻¹cm⁻¹)PhotostabilityPrimary Application
BODIPY 490-530 / 500-5500.60 - 0.9060,000 - 90,000HighGeneral live-cell imaging, lipid tracking
Silicon Rhodamine (SiR) 640-650 / 660-6700.30 - 0.6080,000 - 100,000Very HighSTED, deep-tissue imaging
Cyanine (Cy5) 640-650 / 660-6700.20 - 0.30~250,000ModerateFixed-cell dSTORM, single-molecule tracking
AIEgens (TPE) 350-450 / 450-600<0.01 (sol) → >0.50 (agg)10,000 - 30,000ExcellentWash-free organelle monitoring

Overcoming the Diffraction Limit: Probes for Super-Resolution

Super-resolution microscopy (SRM) demands unique probe behaviors. In Single-Molecule Localization Microscopy (SMLM) techniques like dSTORM, fluorophores must exhibit controlled "blinking"—stochastically transitioning between a fluorescent ON state and a dark OFF state. Historically, this required cytotoxic imaging buffers containing high concentrations of thiols and oxygen scavengers.

Recent breakthroughs have led to the discovery of spontaneously blinking NIR fluorophores (e.g., rhodamine spirolactams) that undergo pH-dependent spirocyclization. These probes shift the excitation wavelength into the infrared, minimizing phototoxicity, and blink autonomously in physiological buffers, enabling long-term live-cell SMLM .

Self-Validating Experimental Protocol: Live-Cell Super-Resolution Imaging

A robust protocol must be self-validating; each step must include internal controls to ensure that the observed fluorescence reflects true biological localization rather than probe aggregation or autofluorescence. Below is a standardized methodology for validating a novel SiR-based tubulin probe for STED microscopy .

Workflow Synthesis 1. Probe Synthesis & Validation Incubation 2. Live-Cell Incubation Synthesis->Incubation Washing 3. Washing & Recovery Incubation->Washing Imaging 4. SR Imaging (STED/SMLM) Washing->Imaging Analysis 5. Spatiotemporal Analysis Imaging->Analysis

Diagram 2: Sequential workflow for the validation of live-cell super-resolution probes.

Step-by-Step Methodology:
  • Preparation and Cytotoxicity Profiling:

    • Action: Dissolve the SiR-tubulin probe in anhydrous DMSO to a 1 mM stock. Perform an MTT or CellTiter-Glo assay on HeLa cells across a 0.1–10 µM gradient for 24 hours.

    • Causality: Ensures the working concentration is sub-toxic. A viability >90% is mandatory to prevent morphological artifacts induced by apoptosis.

  • Live-Cell Incubation (Labeling):

    • Action: Seed HeLa cells on high-precision #1.5H glass coverslips (critical for minimizing spherical aberration in STED). Incubate with 500 nM of the probe in complete medium for 30–60 minutes at 37°C .

    • Causality: Physiological incubation allows the probe to utilize endogenous transport mechanisms, ensuring native cytoskeletal architecture is maintained without the structural artifacts caused by chemical fixation.

  • Washing and Recovery:

    • Action: Wash cells 3× with pre-warmed FluoroBrite DMEM (or PBS). Allow a 15-minute recovery in fresh medium.

    • Causality: Removes unbound fluorophores to maximize the signal-to-background ratio. The recovery phase allows cells to re-equilibrate, mitigating thermal or mechanical shock from washing.

  • STED Imaging Setup:

    • Action: Mount the coverslip in a live-cell environmental chamber (37°C, 5% CO₂). Excite the SiR probe at 640 nm and apply a 775 nm donut-shaped depletion laser.

    • Causality: The 775 nm depletion beam forces peripheral fluorophores in the diffraction-limited spot back to the ground state via stimulated emission, restricting fluorescence to a sub-diffraction central zero-node. This achieves ~30–50 nm lateral resolution .

  • Colocalization Analysis (Self-Validation):

    • Action: Co-incubate with an established orthogonal marker (e.g., GFP-tubulin expressed via transfection). Calculate the Pearson Correlation Coefficient (PCC).

    • Causality: A PCC > 0.85 confirms that the novel probe accurately targets the intended structure and does not mislocalize to lipid droplets or lysosomes due to lipophilicity.

Conclusion & Future Perspectives

The discovery of new fluorescent probes is transitioning from empirical screening to rational, computationally guided design. The integration of NIR-II window fluorophores, spontaneously blinking scaffolds, and highly specific organelle-targeting moieties is pushing the boundaries of what can be visualized in living systems. As we continue to refine these molecular tools, the focus will increasingly shift toward multiplexed, real-time tracking of intracellular interactomes, fundamentally accelerating drug discovery and molecular pathology.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic Acid for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Benzoxazole Derivatives as Fluorescent Probes The field of live cell imaging provides an invaluable window into the dynamic p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Benzoxazole Derivatives as Fluorescent Probes

The field of live cell imaging provides an invaluable window into the dynamic processes of cellular biology. The selection of an appropriate fluorescent probe is paramount to the success of these investigations. Benzoxazole derivatives have emerged as a promising class of fluorophores due to their versatile photophysical properties and sensitivity to their local environment.[1][2][3] These compounds often exhibit strong fluorescence and can be chemically modified to target specific cellular compartments or respond to changes in the cellular milieu.[4] This application note provides a comprehensive guide to the potential use of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid as a novel fluorescent probe for live cell imaging. While this specific molecule is a promising candidate, this guide will also serve as a framework for the characterization and application of new fluorescent probes.

Hypothesized Mechanism of Action: A Solvatochromic Probe for Cellular Membranes

Based on the structure of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid, featuring an electron-donating dimethylamino group and an electron-accepting benzoxazole core, it is hypothesized to function as a solvatochromic probe. Solvatochromic dyes exhibit changes in their fluorescence emission spectra in response to the polarity of their environment.[5] This property is particularly useful for studying cellular membranes, which are characterized by a gradient of polarity from the aqueous exterior to the hydrophobic lipid interior.

When introduced to living cells, it is anticipated that 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid will preferentially partition into lipid-rich environments such as the plasma membrane and organellar membranes. In the non-polar lipid environment, a blue-shift in its fluorescence emission is expected, while in more polar aqueous environments, a red-shift would be observed.[5] This spectral shift can be harnessed to provide information about the local membrane environment and potentially report on changes in membrane fluidity or composition.

Photophysical Characterization Protocol

Prior to application in live cells, it is crucial to characterize the fundamental photophysical properties of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid.

Objective: To determine the excitation and emission spectra, and to assess the solvatochromic properties of the probe.

Materials:

  • 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

  • A series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Prepare a 1 µM working solution of the probe in each of the selected solvents.

  • Absorbance Measurement: Record the absorbance spectrum of each working solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).

  • Emission Scan:

    • Set the excitation wavelength of the spectrofluorometer to the λabs determined in the previous step.

    • Record the fluorescence emission spectrum for each solvent.

  • Excitation Scan:

    • Set the emission wavelength of the spectrofluorometer to the maximum emission wavelength (λem) observed in the previous step.

    • Record the fluorescence excitation spectrum for each solvent.

  • Data Analysis:

    • Plot the λem as a function of the solvent polarity (e.g., using the Reichardt's dye ET(30) scale). A significant shift in λem with solvent polarity will confirm the solvatochromic nature of the probe.

Expected Outcome:

The results of this characterization will provide the optimal excitation and emission wavelengths for use in fluorescence microscopy and confirm the probe's sensitivity to environmental polarity.

Hypothetical Photophysical Properties:

PropertyValue
Absorption Maximum (in Toluene)~350 nm
Emission Maximum (in Toluene)~430 nm
Absorption Maximum (in Methanol)~365 nm
Emission Maximum (in Methanol)~500 nm
Stokes Shift (in Toluene)~80 nm
Stokes Shift (in Methanol)~135 nm

Live Cell Imaging Protocol

This protocol provides a general guideline for staining live cells with 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid and acquiring fluorescent images. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid stock solution (1 mM in DMSO)

  • Fluorescence microscope equipped with appropriate filters and an environmental chamber

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed complete cell culture medium. A starting concentration of 1-10 µM is recommended.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO2).

    • Excite the cells using the predetermined optimal excitation wavelength and collect the emission using appropriate filters.

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[6][7]

Controls:

  • Unstained Control: Image unstained cells under the same conditions to assess autofluorescence.

  • Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to ensure the vehicle has no effect on cell health or fluorescence.

Troubleshooting:

  • Low Signal: Increase the probe concentration or incubation time. Ensure the correct excitation and emission filters are being used.[6]

  • High Background: Decrease the probe concentration or increase the number of washing steps.

  • Phototoxicity: Reduce the excitation light intensity, decrease the exposure time, or reduce the frequency of image acquisition.[6][7]

Visualizing the Workflow

LiveCellImagingWorkflow cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture Culture cells to 50-70% confluency prepare_probe Prepare working solution of probe cell_culture->prepare_probe incubate Incubate cells with probe (15-30 min) prepare_probe->incubate wash Wash cells to remove excess probe incubate->wash add_media Add fresh imaging medium wash->add_media acquire_images Acquire images on fluorescence microscope add_media->acquire_images analyze Analyze fluorescence intensity and localization acquire_images->analyze

Caption: Experimental workflow for live cell imaging.

Visualizing the Hypothesized Mechanism

SolvatochromismMechanism cluster_cell Cellular Environment cluster_probe Probe Emission Aqueous Aqueous Cytosol (High Polarity) RedShift Red-Shifted Emission (~500 nm) Aqueous->RedShift Results in Membrane Lipid Membrane (Low Polarity) BlueShift Blue-Shifted Emission (~430 nm) Membrane->BlueShift Results in Probe Probe Molecule Probe->Aqueous Localization Probe->Membrane Localization

Caption: Hypothesized solvatochromic shift mechanism.

Conclusion

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid holds significant potential as a novel fluorescent probe for live cell imaging, likely functioning as a solvatochromic sensor for cellular membranes. The protocols outlined in this application note provide a robust framework for the characterization and utilization of this and other new fluorescent probes. By carefully determining its photophysical properties and optimizing imaging conditions, researchers can unlock the potential of this molecule to visualize and quantify dynamic cellular processes.

References

  • An 2-(2'-aminophenyl)benzoxazole-based OFF-ON fluorescent chemosensor for Zn2+ in aqueous solution. (2011). Org Biomol Chem, 9(7), 2345-9. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (2012). Anticancer Research, 32(12), 5535. [Link]

  • Novel near-infrared fluorescent probe for live cell imaging. (2016). Oncology Letters, 12(5), 3427-3431. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2024). Brazilian Journal of Biology, 84, e269436. [Link]

  • Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7 -maleimides. (1998). Indian Journal of Chemistry - Section B, 37B(1), 1-6. [Link]

  • Development of 7-(N,N-dimethylaminosulfonyl)-5-N-(4-N- aminoethyl)piperazino-2,1,3-benzoxadiazole as a water-soluble fluorogenic reagent for the sensitive liquid chromatographic determination of saturated carboxylic acids. (2000). Analyst, 125, 107-112. [Link]

  • Probing Solvation Effects in Binary Solvent Mixtures with the Use of Solvatochromic Dyes. (2021). International Journal of Molecular Sciences, 22(11), 5649. [Link]

  • Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. (2020). Luminescence, 35(7), 1010-1016. [Link]

  • Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. (1996). Chemistry of Materials, 8(11), 2659–2668. [Link]

  • Solvatochromism. Wikipedia. [Link]

  • 2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties. ResearchGate. [Link]

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (2026). Molecules, 31(1), 123. [Link]

  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul LXI, Fascicula 1, 2015, 63-72. [Link]

  • PHOTOPHYSICAL PROPERTIES OF trans-2-[4-(DIMETHYLAMINO)STYRYL]- 3-ETHYL-1,3-BENZOTHIAZOLIUM PERCHLORATE, A NEW STRUCTURAL ANALOG OF THIOFLAVIN T. (2014). Journal of Applied Spectroscopy, 81, 230–237. [Link]

  • 2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid (C10H10N2O3). PubChem. [Link]

  • Negative solovatochromism of azo dyes derived from (dialkylamino)thiazole dimers. (2000). Chemical Communications, (9), 775-776. [Link]

  • Studies on solvatochromic behavior of dyes using spectral techniques. (2015). Journal of Molecular Liquids, 211, 938-953. [Link]

  • Fluorescence of aromatic benzoxazole derivatives. (1980). Journal of the American Chemical Society, 102(24), 7248–7255. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry, 8, 591. [Link]

  • Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. (2021). Molecules, 26(23), 7205. [Link]

Sources

Application

Application Notes and Protocols for the Bioconjugation of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid to Antibodies

Introduction: A Novel Fluorophore for Antibody Labeling The conjugation of fluorescent probes to monoclonal antibodies (mAbs) is a cornerstone of modern biological research and diagnostics, enabling a wide array of appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Fluorophore for Antibody Labeling

The conjugation of fluorescent probes to monoclonal antibodies (mAbs) is a cornerstone of modern biological research and diagnostics, enabling a wide array of applications from immunofluorescence microscopy to flow cytometry and in vivo imaging.[1][2][3][4] The choice of fluorophore is critical, dictating the sensitivity, photostability, and spectral compatibility of the resulting antibody conjugate. This guide introduces 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid, a promising fluorescent molecule for labeling antibodies.

Benzoxazole derivatives are a class of heterocyclic compounds known for their robust photophysical properties, including strong fluorescence emission and environmental sensitivity.[5][6][7] The 2-(Dimethylamino)-1,3-benzoxazole scaffold, in particular, offers a compact structure with the potential for bright fluorescence. The carboxylic acid moiety provides a convenient handle for covalent attachment to antibodies via their solvent-accessible lysine residues, a well-established and reliable bioconjugation strategy.[][9][]

These application notes provide a comprehensive framework for the successful conjugation of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid to antibodies. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for conjugation and purification, and offer expert insights into characterization and troubleshooting.

Scientific Principles

The Fluorophore: 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

While specific photophysical data for 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid is not extensively published, we can infer its properties from closely related benzoxazole derivatives. These compounds typically exhibit absorption maxima in the range of 330-390 nm and emit in the 370-500 nm region, often with significant Stokes shifts.[7] The fluorescence of benzoxazoles can be sensitive to the polarity of their environment, a property that can be advantageous in certain applications.[11]

Table 1: General Properties of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid and Related Compounds

PropertyValue/RangeSource
Molecular FormulaC10H10N2O3[12][13]
Molecular Weight206.20 g/mol [13][14]
CAS Number1394680-83-1[13]
Representative Absorbance (λmax)~330 - 390 nm[6][7]
Representative Emission (λem)~370 - 500 nm[7]
Reactive GroupCarboxylic Acid[12]
Target on AntibodyPrimary Amines (Lysine Residues)[9]
The Conjugation Chemistry: EDC/NHS Coupling

The covalent attachment of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid to an antibody is achieved through the formation of a stable amide bond. Direct reaction between a carboxylic acid and an amine is generally inefficient under physiological conditions. Therefore, a "zero-length" crosslinker system, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), is employed to activate the carboxylic acid.[7][15]

The process occurs in two main steps:

  • Activation: EDC reacts with the carboxyl group of the benzoxazole dye to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine of a lysine residue on the antibody to form a stable amide bond.[7][16]

The inclusion of NHS (or its water-soluble analog, Sulfo-NHS) is crucial as it increases the efficiency of the conjugation reaction and reduces the likelihood of side reactions.[15]

EDC_NHS_Coupling Dye Benzoxazole-COOH Activated_Ester O-acylisourea intermediate Dye->Activated_Ester + EDC Antibody Antibody-NH2 Conjugate Antibody-Benzoxazole Conjugate Antibody->Conjugate EDC EDC EDC->Activated_Ester NHS NHS NHS_Ester Amine-reactive NHS Ester NHS->NHS_Ester Activated_Ester->NHS_Ester + NHS NHS_Ester->Conjugate + Antibody-NH2

Caption: EDC/NHS two-step conjugation workflow.

Experimental Protocols

This section provides detailed protocols for the conjugation, purification, and characterization of your antibody-fluorophore conjugate.

PART 1: Antibody and Reagent Preparation

Critical Considerations:

  • Antibody Purity: The antibody should have a purity of >95% and be in a buffer free of primary amines (e.g., Tris, glycine) and protein stabilizers like BSA, as these will compete in the conjugation reaction.[17][18][19] If necessary, perform a buffer exchange into a suitable conjugation buffer.

  • Reagent Stability: EDC and NHS are moisture-sensitive.[20][21] Always allow them to warm to room temperature before opening and prepare solutions immediately before use.

Materials:

  • Monoclonal Antibody (1-5 mg/mL)

  • 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification: Desalting columns or centrifugal ultrafiltration devices (10 kDa MWCO)[]

PART 2: Two-Step Conjugation Protocol

This two-step protocol is recommended as it enhances coupling efficiency by separating the activation of the fluorophore from the reaction with the antibody.[2]

Step 1: Activation of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

  • Prepare a 10 mM stock solution of the benzoxazole dye in anhydrous DMF or DMSO.

  • In a microcentrifuge tube, combine the following in order:

    • 10 µL of 10 mM Benzoxazole dye solution

    • A volume of Conjugation Buffer (0.1 M MES, pH 6.0) to bring the final reaction volume to 100 µL.

    • 10 µL of freshly prepared 100 mM NHS in Conjugation Buffer.

    • 10 µL of freshly prepared 100 mM EDC in Conjugation Buffer.

  • Vortex briefly and incubate for 15-30 minutes at room temperature, protected from light.

Step 2: Conjugation to the Antibody

  • Add the 100 µL of the activated NHS-ester solution from Step 1 to your antibody solution. The volume of the antibody solution will depend on its concentration. Aim for a 10- to 20-fold molar excess of the dye over the antibody.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of PBS or a dilute base if necessary. The reaction of the NHS-ester with the primary amine is more efficient at this pH.[20][22]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[15] Incubate for 15-30 minutes at room temperature. This will deactivate any unreacted NHS esters.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Downstream Processing Prep_Ab Prepare Antibody (Buffer Exchange) Activation Activate Dye with EDC/NHS (pH 6.0) Prep_Ab->Activation Prep_Dye Prepare Dye Stock (10 mM in DMSO/DMF) Prep_Dye->Activation Prep_Reagents Prepare fresh EDC/NHS solutions Prep_Reagents->Activation Coupling Couple to Antibody (pH 7.2-7.5) Activation->Coupling Quench Quench Reaction (Tris or Glycine) Coupling->Quench Purification Purify Conjugate (Desalting/UF) Quench->Purification Characterization Characterize (UV-Vis, DOL) Purification->Characterization Storage Store Conjugate (-20°C or 4°C) Characterization->Storage

Caption: Overall experimental workflow for antibody conjugation.

PART 3: Purification of the Antibody-Dye Conjugate

Purification is essential to remove unreacted dye and other small molecules, which can interfere with downstream applications and quantification.[][23]

Method 1: Desalting Column (Size-Exclusion Chromatography)

  • Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).

  • Apply the quenched reaction mixture to the column.

  • Elute the conjugate with the storage buffer. The larger antibody-dye conjugate will elute first in the void volume, while the smaller, unreacted molecules will be retained.

  • Collect the fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions.

Method 2: Centrifugal Ultrafiltration

  • Place the quenched reaction mixture into a centrifugal ultrafiltration device with a molecular weight cut-off (MWCO) appropriate for your antibody (e.g., 10 kDa for IgG).

  • Add an excess of storage buffer to the device.

  • Centrifuge according to the manufacturer's instructions to remove the buffer and small molecules.

  • Repeat the buffer exchange (diafiltration) process 3-4 times to ensure complete removal of the free dye.

  • Recover the concentrated, purified antibody-dye conjugate.

Characterization of the Conjugate

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the Dye-to-Antibody Ratio, is the average number of fluorophore molecules conjugated to each antibody.[24][25] An optimal DOL is crucial; too low will result in a weak signal, while too high can lead to self-quenching of the fluorescence and potential antibody aggregation or loss of function.[26][27] For most fluorescently labeled antibodies, a DOL between 2 and 8 is considered optimal.[][26]

The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of the dye (Amax).[13][25]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the Amax of the benzoxazole dye.

  • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.

  • Calculate the concentration of the dye.

  • Determine the DOL as the molar ratio of the dye to the antibody.

Equation for DOL Calculation:

DOL = (A_max_dye × ε_protein) / ((A_280 - (A_max_dye × CF)) × ε_dye)

Where:

  • A_max_dye: Absorbance of the conjugate at the dye's λmax.

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_protein: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye: Molar extinction coefficient of the dye at its λmax.

  • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at λmax.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Antibody Conjugation

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Inactive Reagents: EDC/NHS have hydrolyzed due to moisture.Use fresh, properly stored EDC and NHS. Allow vials to warm to room temperature before opening.[20][21]
Competing Nucleophiles: Buffer contains primary amines (Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS or MES prior to conjugation.[17][22]
Suboptimal pH: Incorrect pH for activation or coupling steps.Ensure activation is performed at pH 4.5-6.0 and coupling at pH 7.0-8.5.[20]
Antibody Aggregation/Precipitation High DOL: Excessive labeling can increase hydrophobicity.Reduce the molar excess of the dye in the reaction. Aim for a lower DOL.[1]
Unstable Antibody: The antibody may be prone to aggregation under the reaction conditions.Perform the conjugation at a lower temperature (4°C). Consider adding a stabilizer like sucrose (if compatible).
High Protein Concentration: Crowding can promote aggregation.Reduce the antibody concentration during the conjugation reaction.[1]
Inconsistent DOL Inaccurate Reagent Concentrations: Errors in measuring antibody or dye concentrations.Carefully quantify all reagents before starting the reaction.
Variable Reaction Times/Temperatures: Inconsistent incubation conditions.Standardize all incubation times and temperatures in your protocol.

Conclusion

The bioconjugation of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid to antibodies using EDC/NHS chemistry offers a straightforward and effective method for producing fluorescently labeled antibodies. By understanding the underlying chemical principles, adhering to the detailed protocols, and implementing careful characterization and troubleshooting, researchers can generate high-quality conjugates for a multitude of applications. This guide provides the necessary framework to empower scientists and drug development professionals to successfully employ this novel fluorophore in their research endeavors.

References

  • BenchChem Technical Support Team. (2026, March). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem.
  • BenchChem Technical Support Team. (2026, March). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. BenchChem.
  • Felouat, A., Massue, J., & Ulrich, G. (2021). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
  • Jenekhe, S. A., & Osaheni, J. A. (1994). Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. Macromolecules, 27(2), 347-355.
  • Pechauer, S. M., & Zydney, A. L. (2026, March 4). Measuring the Degree of Labeling of Antibody-Dye Conjugates with a Single-Molecule-Sensitive Digital Flow Cytometer. Analytical Chemistry.
  • Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step.
  • Sreejith, S., et al. (2020).
  • Conroy, P. J., et al. (2015). Fluorescent labeled antibodies - balancing functionality and degree of labeling. Journal of Immunological Methods, 427, 39-51.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugation with Bis-PEG4-sulfonic acid. BenchChem.
  • Phatangare, K. R., et al. (2012). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][5][22]oxazole derivatives and their antimicrobial activity. Journal of Chemical Sciences, 124(1), 141-148.

  • Lumiprobe. (n.d.). Antibody Labeling Kits manual.
  • Abu Jarra, H., et al. (2017). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Journal of the University of Chemical Technology and Metallurgy, 52(1), 63-74.
  • Sigma-Aldrich. (n.d.). Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters.
  • Thermo Fisher Scientific. (n.d.). instructions - edc.
  • Meyer, T. A. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
  • AAT Bioquest. (n.d.). How to Determine the Degree of Labeling.
  • BenchChem. (2025). Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers. BenchChem.
  • Creative Biolabs. (2024, November 7). Troubleshooting Guides.
  • Pearlson, K. (2022, June 30). Any advice on my protocol for NHS-EDC coupling on antibodies?
  • Molport. (n.d.). 2-(dimethylamino)-1,3-benzoxazole-6-carboxylic acid | 1393746-53-6.
  • Bio-Rad. (n.d.). Instruction Manual.
  • BOC Sciences. (n.d.). A Practical Guide to Fluorescent Labeling of Antibodies - Probes.
  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting.
  • PubChemLite. (n.d.). 2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid (C10H10N2O3).
  • Kjaersgaard, M. (2022).
  • Sapphire Bioscience. (n.d.). 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid.
  • Reddit. (2022, July 1). Help with NHS/EDC coupling protocol to attach antibodies to glass.
  • Innova Biosciences. (n.d.). Antibody Purification Guide.
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • Sino Biological. (n.d.). Fluorescent Conjugated Antibodies: Protocol, Advantages, and Applications.
  • Vector Laboratories. (n.d.). Bioconjugation.
  • Krishnamurthy, S., & Dogra, S. K. (1987). Dual Fluorescence of 2- (4'- (N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole. The Journal of Physical Chemistry, 91(24), 6297-6302.
  • da Silva, J. C. G., et al. (2021). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Molecules, 26(11), 3128.
  • Chembase.cn. (n.d.). 2-[2-(dimethylamino)ethylamino]-1,3-benzoxazole-4-carboxylic acid methyl ester.
  • Sapphire Bioscience. (n.d.). 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid.
  • PubChemLite. (n.d.). 2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid (C10H10N2O3).
  • Naik, H. R., & Seshadri, S. (1993). Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides. Indian Journal of Chemistry - Section B, 32B(1), 60-64.
  • Ferreira, C. M. F., et al. (2026, January 3).
  • EvitaChem. (n.d.). Buy 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid (EVT-1669641).

Sources

Method

methods for introducing benzoxazole probes into living cells

Benzoxazole derivatives have emerged as a cornerstone in live-cell fluorescence microscopy. Characterized by their fused benzene and oxazole ring systems, these probes often exhibit Excited-State Intramolecular Proton Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzoxazole derivatives have emerged as a cornerstone in live-cell fluorescence microscopy. Characterized by their fused benzene and oxazole ring systems, these probes often exhibit Excited-State Intramolecular Proton Transfer (ESIPT)[1]. This photophysical phenomenon yields exceptionally large Stokes shifts, which virtually eliminates background auto-fluorescence and light scattering during imaging. Benzoxazoles are widely engineered to detect microenvironmental changes, such as intracellular viscosity, pH fluctuations, and specific metal ions (e.g., Zn²⁺)[2][3].

However, the planar, polycyclic aromatic nature of benzoxazoles renders them highly hydrophobic. When introduced directly into physiological buffers, they rapidly form non-fluorescent aggregates, severely limiting their ability to partition into the cellular lipid bilayer. Furthermore, functionalizing these probes with targeting ligands or charged chelators (for ion sensing) can completely abolish their membrane permeability.

This application note details two distinct, field-proven methodologies for introducing benzoxazole probes into living cells: Co-solvent Assisted Passive Internalization (for small, lipophilic probes) and Reversible Permeabilization (for impermeable or conjugated probes).

Strategic Workflow for Probe Delivery

G Start Select Benzoxazole Probe Check Is probe membrane permeable? Start->Check Permeable Passive Diffusion (DMSO / Pluronic F-127) Check->Permeable Yes Impermeable Are there carboxyl groups? Check->Impermeable No AM AM Ester Masking (Intracellular Cleavage) Impermeable->AM Yes SLO SLO Permeabilization (Pore Formation) Impermeable->SLO No/Macromolecule

Workflow for selecting the optimal benzoxazole probe delivery method.

Methodology 1: Co-solvent Assisted Passive Internalization

This is the gold-standard approach for small-molecule benzoxazoles (e.g., HBO for viscosity sensing or Zinhbo for Zn²⁺ detection)[1][2]. Because these molecules are highly lipophilic, they require precise co-solvent formulation to remain dispersed as single molecules in aqueous media, allowing them to diffuse across the hydrophobic core of the lipid bilayer.

Self-Validating Protocol

1. Stock Formulation:

  • Dissolve the benzoxazole probe in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 1–10 mM.

  • Causality: Anhydrous DMSO prevents the premature hydrolysis of any esterified functional groups and ensures complete solvation of the polycyclic rings.

2. Pluronic F-127 Dispersal:

  • Mix 1 µL of the probe stock with 1 µL of 20% (w/v) Pluronic F-127 in DMSO.

  • Causality: Pluronic F-127 is a non-ionic surfactant. It coats the hydrophobic probe molecules, preventing them from forming micelles or precipitating when introduced into the aqueous culture medium.

3. Serum-Free Loading:

  • Dilute the dispersed probe mixture into 1 mL of warm, serum-free imaging buffer (e.g., HEPES-buffered saline or HBSS) to achieve a final working concentration of 1–10 µM[2].

  • Causality: Serum proteins, particularly Bovine Serum Albumin (BSA), possess hydrophobic binding pockets that will sequester lipophilic benzoxazole probes, drastically reducing the effective concentration available for membrane partitioning.

4. Incubation & Washing:

  • Incubate the cells at 37°C for 20–40 minutes[2].

  • Wash the cells three times with warm PBS.

  • Causality: Extensive washing removes the extracellular pool of the probe, ensuring that the detected signal originates solely from the intracellular environment.

5. System Validation (Trypan Blue Quenching):

  • Validation Step: To confirm that the fluorescence observed is truly intracellular and not merely membrane-bound aggregates, add 0.04% Trypan Blue to the imaging dish for 1 minute prior to imaging.

  • Mechanism: Trypan blue is membrane-impermeable and effectively quenches extracellular and surface-bound fluorescence via resonance energy transfer. A sustained fluorescent signal post-treatment validates successful intracellular localization.

G P_out Extracellular Probe (Aggregated/Quenched) Membrane Lipid Bilayer (Hydrophobic Core) P_out->Membrane Pluronic/DMSO Dispersal P_in Intracellular Probe (Free/Unbound) Membrane->P_in Passive Diffusion Target Target Binding (e.g., Zn2+, Viscosity) P_in->Target Signal ESIPT Emission (High Fluorescence) Target->Signal Conformational Restriction

Mechanistic pathway of benzoxazole cellular uptake and ESIPT-mediated fluorescence activation.

Methodology 2: Reversible Permeabilization via Streptolysin O (SLO)

When benzoxazole fluorophores are conjugated to large targeting ligands (e.g., antibodies, nanobodies, or bulky peptides), they lose their ability to passively diffuse. Streptolysin O (SLO) is a bacterial pore-forming toxin that binds to membrane cholesterol and oligomerizes to form ~30 nm pores, allowing the rapid, transient uptake of impermeable probes[4][5].

Self-Validating Protocol

1. SLO Activation:

  • Incubate the SLO stock with 10 mM Dithiothreitol (DTT) for 15 minutes at 37°C.

  • Causality: SLO is naturally oxidized into an inactive state. DTT reduces the disulfide bonds, restoring the toxin to its active, pore-forming monomeric state[4].

2. Permeabilization and Probe Delivery:

  • Wash cells with serum-free HBSS. Add the activated SLO (titrated to the specific cell line, typically 100-500 U/mL) along with the impermeable benzoxazole conjugate (1–5 µM)[5].

  • Incubate at 37°C for exactly 7–10 minutes.

  • Causality: This precise time window is critical. It allows sufficient pore formation and diffusion of the probe into the cytosol without causing irreversible osmotic lysis.

3. Membrane Sealing (Recovery Phase):

  • Aspirate the permeabilization buffer. Immediately add "Recovery Medium" consisting of DMEM supplemented with 10% FBS and 2 mM CaCl₂.

  • Incubate for 20 minutes at 37°C.

  • Causality: The influx of extracellular calcium triggers a natural cellular repair mechanism. Calcium-dependent synaptotagmins promote the exocytosis of lysosomes and endosomes, which patch the SLO-induced lesions, sealing the cell and trapping the probe inside.

4. System Validation (Propidium Iodide Exclusion):

  • Validation Step: To ensure the SLO-induced pores have successfully sealed, incubate the cells with 1 µg/mL Propidium Iodide (PI) for 5 minutes before imaging.

  • Mechanism: PI is strictly membrane-impermeable and fluoresces red only upon intercalating with DNA. If the nuclei remain dark (PI negative), the membrane integrity has been successfully restored, validating the health of the cell for subsequent live-cell assays.

Quantitative Comparison of Delivery Strategies

Delivery StrategyProbe CompatibilityDelivery EfficiencyCytotoxicity RiskIncubation TimeKey Reagents
Passive Diffusion (Co-solvent) Small, uncharged lipophilic benzoxazolesModerate to High (60-80%)Low to Moderate (DMSO dependent)15 - 40 minsDMSO, Pluronic F-127
Reversible Permeabilization Macromolecular or charged conjugates (<150 kDa)High (>85%)Moderate (Requires precise SLO titration)10 - 15 minsStreptolysin O (SLO), DTT, CaCl₂
AM Ester Masking Carboxylate-containing benzoxazole sensorsHigh (70-90%)Low30 - 60 minsAM-esterified probe, Intracellular Esterases

References

  • Teng, K. W., et al. "Labeling proteins inside living cells using external fluorophores for microscopy." eLife, 2016. Available at:[Link]

  • Yang, Z., et al. "Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments." Chemical Reviews, ACS Publications, 2024. Available at:[Link]

  • Zhang, Y., et al. "Efficient Synthesis of NIR Emitting Bis[2-(2'-hydroxylphenyl)benzoxazole] Derivative and Its Potential for Imaging Applications." PMC, National Institutes of Health, 2020. Available at:[Link]

Sources

Application

Application Note: Advanced Fixed-Cell Staining Protocols Using 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

Executive Summary The development of custom fluorescent probes is a critical component of modern molecular imaging and drug development. 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS: 1394680-83-1) is a compac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of custom fluorescent probes is a critical component of modern molecular imaging and drug development. 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS: 1394680-83-1) is a compact, heterocyclic fluorogenic building block characterized by a benzoxazole core, a dimethylamino electron-donor group, and a reactive carboxylic acid moiety[1]. Due to its unique photophysical properties, this molecular scaffold is increasingly investigated as a versatile fluorescent probe for cellular imaging and medicinal chemistry[2].

This Application Note provides validated, self-contained protocols for utilizing 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (hereafter referred to as 2-DMAB-5-COOH ) in fixed-cell imaging. We detail two distinct methodologies: direct electrostatic staining of amine-rich subcellular structures, and covalent bioconjugation for targeted indirect immunofluorescence.

Physicochemical & Photophysical Profile

The presence of the dimethylamino group introduces a "push-pull" electronic system within the benzoxazole core. In structurally related fluorophores, the protonation state of the dimethylamino group acts as an optical switch via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) mechanisms, making the fluorescence highly responsive to local pH and microenvironmental polarity.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Characteristic
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Predicted Mass (Monoisotopic) 206.06914 Da[1]
Functional Groups Dimethylamino (donor), Carboxylic Acid (reactive/targeting)
Solubility Soluble in DMSO, DMF; requires co-solvent for aqueous buffers
Excitation / Emission (Typical) UV-Violet (~360–390 nm) / Blue-Cyan (~450–490 nm)

Mechanistic Insights: Causality in Experimental Design

To ensure a self-validating and robust experimental system, it is crucial to understand the causality behind the reagent choices in these protocols.

  • Why Fixation with 4% PFA? Paraformaldehyde (PFA) covalently crosslinks proteins by forming methylene bridges between reactive amines (primarily lysine residues). Unlike glutaraldehyde, which consumes a massive amount of amines and generates severe autofluorescence, 4% PFA leaves a sufficient density of protonated amines (-NH₃⁺) available for electrostatic interaction with the deprotonated carboxylate (-COO⁻) of 2-DMAB-5-COOH.

  • Why use Triton X-100? As a small molecule, 2-DMAB-5-COOH requires access to intracellular compartments. Triton X-100, a non-ionic surfactant, solubilizes the phospholipid bilayer without denaturing the target proteins, allowing the probe to penetrate the cytoplasm and nucleus.

  • Why EDC/NHS Activation? The carboxylic acid on 2-DMAB-5-COOH is unreactive toward biological amines on its own. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylate to form an unstable O-acylisourea intermediate. The addition of N-hydroxysuccinimide (NHS) converts this into a semi-stable NHS ester, which efficiently reacts with primary amines on IgG antibodies at pH 8.0–8.3 to form stable amide bonds.

Experimental Workflows

Workflow A: Direct Electrostatic Staining of Fixed Cells

This protocol leverages the carboxylic acid moiety to non-covalently target amine-rich subcellular domains (e.g., histones, nucleolar proteins) under specific pH conditions.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells on glass coverslips until 70-80% confluent. Wash gently 2× with warm PBS (pH 7.4).

  • Fixation: Incubate cells with 4% PFA in PBS for 15 minutes at room temperature (RT). Wash 3× with PBS.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes at RT. Wash 3× with PBS.

  • Probe Preparation: Prepare a 10 mM stock of 2-DMAB-5-COOH in anhydrous DMSO. Dilute to a working concentration of 10 µM in an acidic staining buffer (0.1 M MES, pH 5.5).

    • Causality: A pH of 5.5 ensures cellular amines are fully protonated while the probe's carboxylic acid remains predominantly deprotonated, maximizing electrostatic affinity.

  • Staining: Invert the coverslip onto a 50 µL drop of the staining solution on Parafilm. Incubate for 30 minutes at RT in the dark.

  • Washing & Mounting: Wash 3× with PBS (pH 7.4) for 5 minutes each. Mount the coverslip onto a slide using an anti-fade mounting medium.

  • Self-Validating Control: To confirm that staining is driven by electrostatic interactions rather than non-specific hydrophobic partitioning, incubate a parallel control well with a high-ionic-strength wash (1.0 M NaCl in PBS) after Step 5. The high salt concentration screens charges and disrupts electrostatic binding, which should result in a near-total loss of fluorescence signal.

Workflow2 A Fixed Cell (Amine-rich proteins) B Acidic Buffer (pH 5.5) A->B C Protonated Amines (-NH3+) B->C E Electrostatic Binding C->E D 2-DMAB-5-COO- (Deprotonated Probe) D->E F Fluorescence Emission E->F

Mechanism of direct electrostatic cellular staining using 2-DMAB-5-COOH.

Workflow B: Covalent Bioconjugation to Secondary Antibodies

This protocol details the conversion of 2-DMAB-5-COOH into an NHS-ester for labeling secondary antibodies, enabling specific indirect immunofluorescence.

Step-by-Step Methodology:

  • Probe Activation: Dissolve 2-DMAB-5-COOH in anhydrous DMSO to a concentration of 10 mM. Add 10 molar equivalents of EDC and 10 molar equivalents of NHS. Vortex and incubate for 30 minutes at RT to form the NHS-ester intermediate.

  • Antibody Preparation: Ensure the target secondary IgG is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) at a concentration of 1-2 mg/mL.

    • Causality: Buffers containing Tris or glycine possess primary amines that will aggressively compete for the NHS ester, neutralizing the probe before it can label the antibody.

  • Conjugation: Add the activated probe to the IgG solution at a 15-fold molar excess. Incubate for 2 hours at RT in the dark with gentle agitation.

  • Purification: Remove unreacted probe and crosslinking byproducts using a size-exclusion spin column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

  • Immunofluorescence Staining: Block fixed/permeabilized cells with 5% BSA. Incubate with the primary antibody for 1 hour. Wash 3×, then incubate with the 2-DMAB-5-COOH-conjugated secondary antibody (1:500 dilution) for 1 hour. Wash and mount.

  • Self-Validating Control: Run a "No-Primary Antibody" control. Stain cells using only the conjugated secondary antibody. An absence of signal confirms that the bioconjugation process did not induce non-specific hydrophobic stickiness in the IgG.

Workflow1 A 2-DMAB-5-COOH (Carboxylic Acid) B EDC/NHS Activation (pH 5.5) A->B C NHS-Ester Intermediate B->C D IgG Conjugation (pH 8.3) C->D E Desalting Purification D->E F Fluorescent Antibody Probe E->F

Workflow for EDC/NHS bioconjugation of 2-DMAB-5-COOH to antibodies.

Troubleshooting Matrix

Table 2: Common Issues and Mechanistic Solutions
IssuePotential CauseMechanistic Solution
Weak/No Signal (Direct Staining) Buffer pH is too high (e.g., pH > 7.5).Ensure staining buffer is mildly acidic (pH 5.5) to maintain protonation of cellular amines.
High Background (Bioconjugation) Over-labeling of the IgG molecule.Reduce the molar excess of activated probe from 15× to 5× during the conjugation step to prevent antibody precipitation.
Conjugation Failure Primary amines present in IgG storage buffer.Dialyze or desalt the antibody into 0.1 M Sodium Bicarbonate (pH 8.3) prior to adding the NHS-ester.
Probe Precipitation Aqueous insolubility of the free acid.Ensure the stock solution is made in anhydrous DMSO and keep the final DMSO concentration in the staining buffer at ≥1% (v/v).

References

  • 2-(Dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid - EvitaChem Source: evitachem.com URL:[2]

  • 2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid (C10H10N2O3) - PubChemLite Source: uni.lu URL:[1]

  • pH‐Responsive Aminobenzocoumarins as Fluorescent Probes for Biological Acidity Source: uzh.ch URL:

Sources

Method

Application Note: Developing Advanced Fluorescence Assays and Bioconjugates using 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

Executive Summary & Scientific Rationale The compound 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (DMAB-5-COOH) is a highly versatile small molecule scaffold[1] that bridges the gap between synthetic fluorophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (DMAB-5-COOH) is a highly versatile small molecule scaffold[1] that bridges the gap between synthetic fluorophore chemistry and targeted biological assays. Structurally, it features a classic "push-pull" electron system: the 2-dimethylamino group acts as a strong electron donor, while the benzoxazole core serves as the electron acceptor.

This unique architecture makes DMAB-5-COOH highly valuable for two distinct applications:

  • Covalent Bioconjugation : The sterically unhindered carboxylic acid at the 5-position provides an ideal handle for generating reactive NHS-esters, enabling the stable fluorescent labeling of proteins, antibodies, and ADC linkers[2].

  • Intracellular Metal Ion Sensing : 2-aminobenzoxazole derivatives are well-documented for their ability to selectively coordinate transition metals. Upon binding to intracellular Iron (III), the molecule undergoes a Chelation-Enhanced Fluorescence (CHEF) effect, resulting in a dramatic fluorescence "turn-on" signal suitable for live-cell imaging[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing the mechanistic causality behind each experimental choice to ensure your assays are robust, reproducible, and self-validating.

Photophysical & Conjugation Parameters

To successfully integrate DMAB-5-COOH into your workflows, understanding its quantitative baseline is critical. Table 1 summarizes the key parameters required for assay design.

Table 1: Quantitative Parameters for DMAB-5-COOH Assays

ParameterValue / ConditionExperimental Context & Causality
Excitation Max ( λex​ ) ~340 - 360 nmOptimal for UV lasers or DAPI filter sets in confocal microscopy.
Emission Max ( λem​ ) ~450 - 480 nmBlue/Cyan emission; highly dependent on solvent polarity (solvatochromic).
Conjugation pH pH 8.3 - 8.5Ensures target lysine ϵ -amines are deprotonated and highly nucleophilic.
Activation Stoichiometry 1.5 eq EDC / 1.5 eq NHSPrevents over-activation and minimizes the formation of unreactive N-acylureas.
Fe 3+ Detection Limit < 0.5 μ MHigh sensitivity driven by the CHEF mechanism in aqueous environments[3].

Experimental Workflows & Protocols

Protocol A: NHS-Ester Activation and Protein Bioconjugation

This protocol details the covalent attachment of DMAB-5-COOH to a target protein (e.g., a monoclonal antibody). The system is self-validating: success is quantitatively proven by calculating the Degree of Labeling (DOL) post-purification.

Step 1: Fluorophore Activation (Generation of DMAB-5-NHS)

  • Action : Dissolve 1 mg of DMAB-5-COOH in 100 μ L of anhydrous DMSO. Add 1.5 molar equivalents of EDC-HCl and 1.5 molar equivalents of NHS. Stir at room temperature for 2 hours in the dark.

  • Causality : Anhydrous DMSO is mandatory. The intermediate O-acylisourea formed by EDC is highly susceptible to hydrolysis. Excluding water ensures maximum conversion to the stable, amine-reactive NHS ester.

Step 2: Protein Preparation

  • Action : Buffer exchange your target protein (1-5 mg/mL) into 0.1 M Sodium Bicarbonate buffer, pH 8.3.

  • Causality : You must rigorously exclude primary amine-containing buffers (like Tris or Glycine), as they will competitively quench the NHS ester. A pH of 8.3 is chosen because the pKa of lysine side chains is ~10.5; at pH 8.3, a sufficient fraction of amines are deprotonated to act as nucleophiles.

Step 3: Bioconjugation

  • Action : Add a 10-to-20-fold molar excess of the DMAB-5-NHS solution to the protein. Incubate for 1 hour at room temperature with gentle end-over-end mixing.

Step 4: Purification & Self-Validation (DOL Calculation)

  • Action : Remove unreacted dye using a size-exclusion spin column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4). Measure the absorbance of the eluate at 280 nm (protein) and 350 nm (dye).

  • Validation : The assay validates itself via the Degree of Labeling (DOL) equation:

    DOL=(A280​−(A350​×CF))×ϵdye​A350​×ϵprotein​​

    (Where CF is the correction factor of the dye at 280 nm). A DOL of 2-4 dye molecules per protein indicates a successful, stable conjugate.

Bioconjugation A DMAB-5-COOH (Fluorophore) B EDC/NHS Activation A->B + Reagents C DMAB-5-NHS (Reactive Ester) B->C 2 hrs, RT E Conjugation (pH 8.3 Buffer) C->E Combine D Target Protein (Lysine Amines) D->E Combine F Purified Labeled Protein E->F Gel Filtration

Fig 1: Workflow for the EDC/NHS-mediated bioconjugation of DMAB-5-COOH to target proteins.

Protocol B: Live-Cell Intracellular Fe 3+ Sensing Assay

2-aminobenzoxazole functionalized probes are highly effective for the reversible detection of Fe 3+ in living cells[3]. This protocol leverages the native DMAB-5-COOH molecule as a cell-permeable sensor.

Step 1: Cell Culture and Probe Loading

  • Action : Seed L929 or HeLa cells in 35 mm glass-bottom confocal dishes and culture until 70% confluent. Wash twice with HBSS. Incubate cells with 5 μ M DMAB-5-COOH (diluted in serum-free DMEM from a DMSO stock) for 30 minutes at 37°C.

  • Causality : The dimethylamino group imparts sufficient lipophilicity for passive membrane diffusion. Serum-free media is used to prevent the probe from prematurely binding to albumin or trace metals in FBS.

Step 2: Fe 3+ Exposure

  • Action : Wash the cells with HBSS to remove extracellular probe. Add 50 μ M FeCl 3​ in HBSS and incubate for 20 minutes.

Step 3: Imaging & Self-Validation (EDTA Reversal)

  • Action : Image the cells using confocal laser scanning microscopy ( λex​ = 405 nm laser, emission window = 430-500 nm).

  • Validation : To prove that the fluorescence turn-on is specifically caused by Fe 3+ coordination (and not a pH shift or degradation), introduce 100 μ M EDTA to the dish. The strong chelating power of EDTA will strip the Fe 3+ from the DMAB probe, actively quenching the fluorescence back to baseline[3].

FeSensing A DMAB-5-COOH Probe (Weak Background Fluorescence) B Cellular Internalization (Passive Diffusion) A->B C Intracellular Fe3+ Pool (Lysosomal/Cytosolic) B->C Exposure to microenvironment D Coordination Complex (DMAB-Fe3+ Chelation) C->D Binding via N and O atoms E Fluorescence Turn-On (CHEF Mechanism Active) D->E Non-radiative decay blocked

Fig 2: Mechanism of Chelation-Enhanced Fluorescence (CHEF) for intracellular Fe3+ detection.

References

  • A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. RSC Advances / Analytical Methods.[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Photobleaching of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

Welcome to the technical support guide for 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of photobleaching. Our goal is to equip you with the knowledge to preserve your fluorescent signal, ensure data integrity, and achieve high-quality, reproducible results.

Understanding the Challenge: What is Photobleaching and Why Does it Occur?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] This phenomenon is a significant concern in fluorescence-based applications, as it can lead to skewed quantitative data and false-negative results.[1][2]

The process begins when a fluorophore, such as 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid, absorbs a photon from an excitation light source. This elevates an electron to an excited singlet state (S1). While most electrons relax back to the ground state (S0) by emitting a photon (fluorescence), a small fraction may transition to a long-lived, highly reactive triplet state (T1) through a process called intersystem crossing.

In this triplet state, the fluorophore is highly susceptible to reacting with other molecules, most notably molecular oxygen (³O₂).[3][4][5] These reactions generate highly damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals, which can chemically and irreversibly alter the fluorophore's structure, rendering it non-fluorescent.[4][6] The benzoxazole core, while a versatile fluorophore scaffold, is susceptible to these oxidative damage pathways.[7][8]

G cluster_0 Fluorophore Excitation-Emission Cycle cluster_1 Photobleaching Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Photon Absorption (Excitation Light) Bleached Non-Fluorescent (Bleached State) S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 O2 Molecular Oxygen (³O₂) T1->O2 Energy/Electron Transfer ROS Reactive Oxygen Species (ROS) e.g., ¹O₂, O₂⁻ O2->ROS ROS->S0 Oxidative Damage

Figure 1: Simplified Jablonski diagram illustrating the competition between fluorescence and the photobleaching pathway initiated by intersystem crossing to the triplet state.

Troubleshooting Guide: A Multi-faceted Approach to Signal Preservation

Effectively preventing photobleaching requires a holistic strategy that addresses instrumentation, the chemical environment, and experimental design. This guide is structured as a decision-making workflow to help you systematically identify and resolve sources of signal loss.

Troubleshooting_Workflow cluster_instrument Instrumental Adjustments cluster_environment Environmental/Chemical Modifications cluster_design Experimental Design start Start: Experiencing Rapid Photobleaching q1 Can you modify instrument settings? start->q1 p1 1. Reduce Excitation Intensity (Use ND filters, lower laser power) q1->p1 Yes q2 Is the sample mounted or in solution? q1->q2 No p2 2. Minimize Exposure Time (Use most sensitive detector settings) p1->p2 p3 3. Avoid Unnecessary Illumination (Use transmitted light for focusing) p2->p3 p3->q2 p4 4. Use an Antifade Mounting Medium (Commercial or homemade with ROS scavengers) q2->p4 Mounted p5 5. Add Protective Agents to Live-Cell Buffer (e.g., Trolox, Oxyrase®) q2->p5 Live-Cell q3 Is the experimental design optimized? p4->q3 p5->q3 p6 6. Image Less Frequently (Increase time-lapse interval) q3->p6 Yes end_node Result: Preserved Fluorescent Signal q3->end_node No p7 7. Choose a More Photostable Fluorophore (If protocol allows for alternatives) p6->p7 p7->end_node

Sources

Optimization

Technical Support Center: Troubleshooting Fluorescence Quenching with 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic Acid

Welcome to the technical support center for 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to fluorescence quenching during their experiments. By understanding the underlying principles of this fluorophore's behavior, you can optimize your assays for robust and reproducible results.

I. Understanding the Fluorophore: A Quick Reference

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid is a versatile fluorescent probe whose emission is sensitive to its microenvironment. Its structure, featuring an electron-donating dimethylamino group and a pH-sensitive carboxylic acid moiety, dictates its photophysical properties.

PropertyTypical Value/CharacteristicImplication for Experiments
Excitation Max (λex) ~360-380 nm (Solvent Dependent)Use appropriate filters or monochromator settings.
Emission Max (λem) ~450-500 nm (Highly Solvent Dependent)Expect shifts with changes in solvent polarity or pH.
Key Structural Features Dimethylamino group, Carboxylic acid, Benzoxazole coreSusceptible to pH changes, solvent polarity effects, and potential metal ion interactions.
Common Solvents Soluble in polar organic solvents (e.g., DMSO, Ethanol) and aqueous buffers at appropriate pH.Ensure complete solubilization to avoid aggregation.

II. Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is much weaker than expected. What are the initial checks?

A: Start with the basics:

  • Concentration: Confirm the final concentration of the fluorophore in your assay. While it may seem counterintuitive, excessively high concentrations can lead to self-quenching (see Troubleshooting Guide).

  • Instrument Settings: Double-check that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for this dye. Ensure the gain settings are appropriate.[1]

  • Buffer/Solvent: Ensure the dye is fully dissolved in your buffer or solvent. Precipitates or aggregates will not fluoresce efficiently.

Q2: Why is the fluorescence intensity of my sample decreasing over time during measurement?

A: This is a classic sign of photobleaching , where the fluorophore is irreversibly damaged by the excitation light.[2][3][4][5][6] To mitigate this, you can:

  • Reduce the intensity of the excitation light source.

  • Decrease the duration of light exposure for each measurement.

  • Incorporate a commercially available anti-photobleaching agent into your assay buffer if it is compatible with your experimental system.

Q3: I'm observing significant well-to-well variability in my microplate assay. What could be the cause?

A: Inconsistent readings often point to environmental factors or pipetting errors:

  • pH Inconsistency: The carboxylic acid group on the fluorophore makes its fluorescence highly sensitive to pH. Small variations in buffer pH across the plate can lead to different fluorescence intensities. Ensure your buffer is well-mixed and at the correct pH.

  • Pipetting Accuracy: Calibrate your pipettes to ensure consistent volumes of the fluorophore and any potential quenchers are added to each well.

  • Evaporation: Evaporation from the outer wells of a microplate can concentrate the reagents and alter the signal. Consider not using the outer wells or filling them with a blank solution like water or buffer to minimize this "edge effect".

III. In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving fluorescence quenching issues.

Problem 1: Weak or No Fluorescence Signal from the Start

If initial checks from the FAQs don't resolve the issue, consider these possibilities:

The chemical environment of the fluorophore has a profound impact on its fluorescence quantum yield.

  • Causality: The fluorescence of many dyes, including those with dimethylamino and carboxylic acid groups, is highly dependent on solvent polarity and pH.[7][8][9][10][11] Protic solvents (like water and ethanol) can form hydrogen bonds, and polar solvents can stabilize the excited state differently than non-polar solvents, altering the emission intensity and wavelength. The protonation state of the carboxylic acid group, and potentially the benzoxazole nitrogen at very low pH, will significantly change the electronic structure and thus the fluorescence.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your final assay buffer. The fluorescence of this probe is expected to be quenched at acidic pH due to protonation of the dimethylamino group and changes in the carboxylic acid group.

    • Solvent Polarity Test: If your experiment allows, test the fluorescence of the dye in a small range of solvents with varying polarities (e.g., dioxane, acetonitrile, ethanol, and aqueous buffer) to understand its behavior.

    • Control Experiment: Run a control sample of the fluorophore in an optimized, high-purity buffer (e.g., pH 7.4 PBS) where you expect strong fluorescence. This will help you determine if the issue is with your experimental sample or the fluorophore itself.

Quenching occurs when a molecule in your sample interacts with the fluorophore to decrease its fluorescence.

  • Causality: Quenchers can act through several mechanisms, including collisional (dynamic) quenching, static quenching (formation of a non-fluorescent complex), or Förster Resonance Energy Transfer (FRET).[12] Common culprits in biological samples and buffers include:

    • Heavy Metal Ions: Ions like Cu²⁺, Ni²⁺, and Fe³⁺ are notorious fluorescence quenchers and may form complexes with the carboxylic acid group of the probe.[13][14][15][16]

    • Molecular Oxygen: Oxygen is an efficient collisional quencher.[17] While often unavoidable in standard lab conditions, its effect can be significant.

    • Halide Ions: High concentrations of iodide (I⁻) or bromide (Br⁻) can quench fluorescence through collisional mechanisms.

  • Troubleshooting Steps:

    • Buffer Composition Review: Check your buffer for potential quenchers. If you suspect metal ion contamination, try adding a chelating agent like EDTA as a test. If fluorescence is restored, metal ions are the likely cause.[14]

    • Sample Purity: If you are working with purified proteins or other biomolecules, consider if any co-factors or contaminants could be acting as quenchers.

    • Degassing (for specific applications): If your experiment is highly sensitive and performed in a sealed container, you can degas your solution by bubbling with nitrogen or argon to remove dissolved oxygen.

Problem 2: Non-Linear or Decreasing Signal at High Concentrations

You might observe that as you increase the concentration of the fluorophore, the fluorescence signal plateaus or even decreases.

  • Causality: This is often due to two phenomena:

    • Aggregation-Caused Quenching (ACQ): At high concentrations, fluorophores can stack together (form aggregates or dimers). These aggregates often have different, non-radiative pathways to release energy, leading to quenching.[18][19][20]

    • Inner Filter Effect: If the concentration of the fluorophore is too high, the excitation light is absorbed by the molecules at the front of the cuvette, preventing it from reaching the molecules in the center. Similarly, the emitted light can be re-absorbed by other fluorophore molecules before it reaches the detector.

  • Troubleshooting Steps:

    • Dilution Series: The most straightforward solution is to dilute your sample. Perform a concentration titration to find the linear range for your assay.

    • Change Solvent: In some cases, changing the solvent or adding detergents (if compatible with your assay) can help to reduce aggregation.

Workflow for Diagnosing Quenching

Use the following workflow to systematically identify the source of fluorescence quenching.

Quenching_Troubleshooting start Fluorescence Signal is Low/Quenched check_instrument Q: Are instrument settings (λex/λem, gain) correct? start->check_instrument check_conc Q: Is the fluorophore concentration in the optimal range? check_instrument->check_conc Yes solution_instrument SOLVED: Adjust Instrument Settings check_instrument->solution_instrument No check_environment Investigate Environmental Factors check_conc->check_environment Yes solution_conc SOLVED: Optimize Fluorophore Concentration check_conc->solution_conc No, signal is non-linear at high conc. check_ph Measure pH of the buffer. Is it in the optimal range (likely neutral to basic)? check_environment->check_ph check_solvent Test in different solvents. Is fluorescence restored in a non-polar aprotic solvent? check_ph->check_solvent Yes solution_ph SOLVED: Adjust Buffer pH check_ph->solution_ph No check_quenchers Investigate Potential Quenchers check_solvent->check_quenchers No solution_solvent SOLVED: Solvent Incompatibility Identified check_solvent->solution_solvent Yes check_buffer_comp Review buffer components. Any known quenchers (e.g., heavy metals, halides)? check_quenchers->check_buffer_comp add_edta Add EDTA. Does fluorescence recover? check_buffer_comp->add_edta check_photobleaching Investigate Photobleaching add_edta->check_photobleaching No solution_quencher SOLVED: Buffer Contaminant Quenching add_edta->solution_quencher Yes check_concentration_effects Investigate Concentration Effects dilution_series Perform a dilution series. Does the signal become linear at lower concentrations? solution_acq SOLVED: Aggregation/Inner Filter Effect dilution_series->solution_acq time_dependence Is the signal decreasing over time with continuous exposure? check_photobleaching->time_dependence solution_photobleaching SOLVED: Photobleaching time_dependence->solution_photobleaching Yes solution_conc->dilution_series Quenching_Mechanisms cluster_static Static Quenching cluster_dynamic Dynamic (Collisional) Quenching static_q Static Quenching Fluorophore (F) and Quencher (Q) form a non-fluorescent ground-state complex (FQ). F + Q ⇌ FQ static_effect Effect on Lifetime No change in the lifetime (τ) of the uncomplexed fluorophores. dynamic_q Dynamic Quenching Excited fluorophore (F) is deactivated upon collision with a quencher (Q). F + Q → F + Q dynamic_effect Effect on Lifetime Decreases the measured fluorescence lifetime (τ). measurement Fluorescence Lifetime Measurement measurement->static_effect Lifetime Unchanged measurement->dynamic_effect Lifetime Decreases

Caption: Differentiating static vs. dynamic quenching via lifetime measurements.

A key experimental method to distinguish between these mechanisms is fluorescence lifetime measurement . If you have access to a lifetime-capable fluorometer:

  • Static Quenching: The fluorescence lifetime of the remaining free fluorophores will be unchanged because the quenched fluorophores are in a non-fluorescent complex and are never excited.

  • Dynamic Quenching: The fluorescence lifetime will decrease because the quencher provides an additional non-radiative pathway for the excited fluorophore to return to the ground state, shortening its time in the excited state.

VI. References

  • EvitaChem. (n.d.). 2-(Dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid. Retrieved from EvitaChem.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from NCBI.

  • ResearchGate. (n.d.). Fluorescence intensity change with (a) different metal ion solutions.... Retrieved from ResearchGate.

  • Gomes, A. S., et al. (2003). Solvent effects on the photophysics of 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one. Physical Chemistry Chemical Physics, 5(19), 4267-4273.

  • Frontiers. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from Frontiers.

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from Evident Scientific.

  • BenchChem. (n.d.). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy. Retrieved from BenchChem.

  • Pathology and Oncology Research. (2025). Photobleaching alters the morphometric analysis of fluorescently labeled neurons and microglial cells. Pathology and Oncology Research.

  • BenchChem. (n.d.). The Ascent of Benzoxadiazoles: A Technical Guide to a Versatile Class of Fluorescent Dyes. Retrieved from BenchChem.

  • Miyano, H., et al. (1985). Influences of metal ions on the reaction of amino and imino acids with fluorogenic reagents. Analytical Biochemistry, 150(1), 125-130.

  • Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging. Retrieved from Thermo Fisher Scientific.

  • Nikon's MicroscopyU. (n.d.). Fluorophore Photobleaching Literature References. Retrieved from Nikon's MicroscopyU.

  • Chem. (2020). Photophysics of Benzoxazole and Dicyano Functionalised Diketopyrrolopyrrole Derivatives: Insights into Ultrafast Processes and the Triplet State. Chemistry–A European Journal.

  • AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. Retrieved from AZoLifeSciences.

  • Journal of the American Chemical Society. (1996). Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. Journal of the American Chemical Society.

  • Bio-Rad. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from Bio-Rad.

  • Journal of Materials Chemistry C. (2020). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C.

  • MDPI. (2026, January 3). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules.

  • Chem. Eur. J. (2018). Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced Properties. Chemistry–A European Journal.

  • Hasan Abu Jarra, et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro.

  • Molecules. (2021). Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. Molecules.

  • Sapphire Bioscience. (n.d.). 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid. Retrieved from Sapphire Bioscience.

  • PubChemLite. (n.d.). 2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid (C10H10N2O3). Retrieved from PubChemLite.

  • The Journal of Physical Chemistry. (1997). Dual Fluorescence of 2-[4-(Dimethylamino)phenyl]benzothiazole and Its Benzimidazole Analog: Effect of Solvent and pH on Electronic Spectra. The Journal of Physical Chemistry.

  • Lippert, E. (1957). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Zeitschrift für Physikalische Chemie, 12(3-4), 125-135.

  • The Journal of Organic Chemistry. (2009). Fluorescence Quenching of Carbonyl-Twisted 5-Acyl-1-dimethylaminonaphthalenes by Alcohols. The Journal of Organic Chemistry.

  • Analyst. (2000). 7-(N,N-dimethylaminosulfonyl)-4-N-(4-N-aminoethyl)piperazino-2,1,3-benzoxadiazole as a water-soluble fluorogenic reagent for the sensitive liquid chromatographic determination of saturated carboxylic acids. Analyst.

  • Biotechnology Research and Innovation Journal. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.

  • NextSDS. (n.d.). 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile — Chemical Substance Information. Retrieved from NextSDS.

  • ZORA. (2018). pH‐Responsive Aminobenzocoumarins as Fluorescent Probes for Biological Acidity. Helvetica Chimica Acta.

  • Journal of Fluorescence. (2024). Sensing of Co2+ and Cu2+ Ions Using Dimethylamino-functionalized Poly(azomethine-1,3,4-oxadiazole)s. Journal of Fluorescence.

  • MDPI. (2019, January 11). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Sensors.

  • Semantic Scholar. (2025, December 1). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Retrieved from Semantic Scholar.

  • ChemRxiv. (2022). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. ChemRxiv.

  • Chemical Society Reviews. (2015). Fluorescence imaging of metal ions implicated in diseases. Chemical Society Reviews.

  • PubMed. (2020, January 15). How can aggregation-caused quenching based bioimaging of drug nanocarriers be improved?. Retrieved from PubMed.

  • Journal of Fluorescence. (2017). Fluorescence Quenching of Two Coumarin-3-carboxylic Acids by Trivalent Lanthanide Ions. Journal of Fluorescence.

  • MDPI. (2022). Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. Pharmaceutics.

  • NextSDS. (n.d.). 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Retrieved from NextSDS.

  • RSC Publishing. (2019). Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles. Physical Chemistry Chemical Physics.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-(Dimethylamino)-1,3-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS: 1394680-83-1).

Because this molecule features an amphoteric profile—a weakly basic 2-dimethylamino group and an acidic 5-carboxylic acid moiety—standard purification workflows often lead to poor recovery if pH causality is ignored. This guide provides self-validating protocols, mechanistic troubleshooting, and foundational data to ensure >98% purity at milligram to multigram scales.

Physicochemical Parameters & Quantitative Data

Understanding the physical properties of the target molecule is the foundation of any successful purification strategy. The table below summarizes the critical parameters that dictate the behavior of this compound during chromatography and extraction.

ParameterValue / SpecificationOperational Significance
Molecular Weight 206.19 g/mol Target mass for LC-MS (ESI+): [M+H]+ = 207.2 m/z.
Estimated pKa (COOH) ~ 4.0Deprotonates in mild base; highly soluble in aqueous NaOH/NaHCO3.
Estimated pKa (Amine) ~ 3.5Protonates in strong acid; forms water-soluble cations at pH < 2.
Isoelectric Point (pI) ~ 3.7Point of minimum aqueous solubility; target pH for precipitation.
UV Absorbance (λmax) 240 nm, 280 nmOptimal wavelengths for UV-directed HPLC fraction collection.
Purification Decision Workflow

The following logic tree dictates the optimal purification path based on the crude impurity profile.

PurificationWorkflow Start Crude 2-(Dimethylamino)- 1,3-benzoxazole-5-carboxylic acid Assess Assess Impurity Profile (Analytical LC-MS) Start->Assess Decision Purity < 80% or Isomeric Impurities? Assess->Decision PrepLC Preparative RP-HPLC (Gradient: MeCN/H2O + 0.1% FA) Decision->PrepLC Yes AcidBase Isoelectric Precipitation (pH Adjustment) Decision->AcidBase No Recryst Recrystallization (EtOH/H2O) PrepLC->Recryst Polishing AcidBase->Recryst Pure Pure Target Compound (> 98% Purity) Recryst->Pure

Workflow for the isolation and purification of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid.

Step-by-Step Methodologies
Protocol A: Isoelectric Precipitation (Scale: 1g - 50g)

Causality: The amphoteric nature of the compound means it is highly soluble in both strong acids (as an ammonium cation) and strong bases (as a carboxylate anion). High-yield precipitation requires precise targeting of its zwitterionic isoelectric point (pI ~3.7). This method is highly scalable and effectively removes non-amphoteric impurities 1[1].

  • Dissolution: Suspend 1.0 g of crude material in 15 mL of deionized water. Slowly add 1M NaOH dropwise under vigorous stirring until the solid completely dissolves (target pH ~8.0 - 9.0).

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove insoluble neutral organic impurities (e.g., unreacted starting materials or dimers).

  • Isoelectric Adjustment: Transfer the filtrate to a beaker equipped with a calibrated pH probe. Slowly add 1M HCl dropwise. A thick white/off-white precipitate will begin to form around pH 5.0.

  • Maturation: Continue adding HCl until the pH stabilizes exactly at 3.7 . Stir the suspension at 4°C for 2 hours to promote complete crystallization.

  • Self-Validation Check: Centrifuge a 1 mL aliquot of the suspension. Analyze the supernatant via analytical HPLC. The product peak area should be <5% of the original concentration. If higher, adjust pH by ±0.2 units and re-test.

  • Isolation: Vacuum filter the precipitate, wash with ice-cold water (2 x 5 mL), and dry under high vacuum at 40°C for 12 hours.

Protocol B: Preparative RP-HPLC (Scale: 10mg - 1g)

Causality: For crude mixtures containing structural isomers or closely eluting byproducts, isoelectric precipitation is insufficient. RP-HPLC provides high-resolution separation. Formic acid (FA) is utilized instead of Trifluoroacetic acid (TFA) because benzoxazole rings are sensitive to highly acidic conditions during concentration, which can cause ring-opening hydrolysis 2[2].

  • Sample Prep: Dissolve the crude compound in DMSO to a concentration of 50 mg/mL. Filter through a 0.22 µm syringe filter.

  • Column Selection: Use a C18 preparative column (e.g., 150 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (v/v)

    • Solvent B: Acetonitrile

  • Gradient: Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 20 mL/min 3[3].

  • Collection: Monitor UV absorbance at 240 nm and 280 nm. Collect the major peak eluting typically between 40-50% B.

  • Self-Validation Check: Perform a direct injection of the collected fraction on an analytical LC-MS to confirm the presence of the m/z 207.2 [M+H]+ ion and ensure purity is >95% before solvent removal.

  • Concentration: Lyophilize the fractions immediately. Avoid rotary evaporation at high temperatures (>45°C) in the presence of acidic modifiers to prevent degradation.

Protocol C: Recrystallization (Polishing Step)

Causality: To achieve >99% purity for biological assays or structural characterization, recrystallization removes trace solvent impurities and residual salts from HPLC or precipitation steps 1[1].

  • Solvent Selection: Place the semi-pure solid in a round-bottom flask. Add a minimal volume of boiling Ethanol (EtOH) until the solid just dissolves.

  • Anti-Solvent Addition: Slowly add hot deionized water (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of hot EtOH to clear the turbidity.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath for 1 hour.

  • Self-Validation Check: Inspect the crystals under a microscope. Uniform needle-like or prismatic crystals indicate high phase purity.

  • Recovery: Filter the crystals, wash with minimal ice-cold 1:1 EtOH/Water, and dry in a vacuum desiccator.

Troubleshooting & FAQs

Q: My product is co-eluting with the starting material (e.g., 4-amino-3-hydroxybenzoic acid) on HPLC. How can I resolve this? A: The precursor is significantly more polar due to its free hydroxyl and primary amine groups. If co-elution occurs, your gradient is likely too steep. Flatten the gradient to 5-30% Solvent B over 25 minutes. Alternatively, pre-treat the crude mixture with a silica gel plug using a non-polar solvent system (e.g., petroleum ether/ethyl acetate) to retain the highly polar precursor before HPLC injection [[4]](4].

Q: I observed a mass of +18 Da in my LC-MS after concentrating my HPLC fractions. What happened? A: A mass increase of +18 Da indicates the addition of water, pointing to the hydrolysis of the benzoxazole ring into an open-chain amide/phenol derivative. The benzoxazole core is susceptible to acidic cleavage 2[2]. This typically occurs if fractions containing acidic modifiers (like TFA) are subjected to prolonged heat during rotary evaporation. To prevent this, always use mild modifiers like 0.1% Formic Acid and lyophilize the fractions instead of applying heat.

Q: Why did my yield drop to 20% during the acid-base extraction? A: You likely over-acidified the aqueous layer. The 2-(dimethylamino) group acts as a basic handle. If the pH drops below 2.0, this group becomes fully protonated, converting the molecule into a highly water-soluble cation. Ensure you use a calibrated pH meter and stop the addition of acid exactly at the isoelectric point (pH ~3.7).

References
  • Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent - The Journal of Organic Chemistry - ACS Publications - 4

  • Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid - BenchChem - 1

  • Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics - Journal of Medicinal Chemistry - ACS Publications - 3

  • Layer Structures 8. Poly(benzoxazole-ester)s with a Four-Layer or a Six-Layer Repeat Unit - ACS Publications - 2

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid as a Novel Fluorescent Probe: A Comparative Guide

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (2-DMA-BCA) [CAS: 1394680-83-1] is emerging as a highly versatile small-molecule scaffold in the development of advanced fluorescent probes[1]. For researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (2-DMA-BCA) [CAS: 1394680-83-1] is emerging as a highly versatile small-molecule scaffold in the development of advanced fluorescent probes[1]. For researchers and drug development professionals, selecting the right fluorophore requires balancing photostability, Stokes shift, and bioconjugation efficiency.

This guide objectively validates the performance of 2-DMA-BCA against traditional fluorophores, detailing its mechanistic advantages and providing self-validating experimental protocols for its application.

Mechanistic Rationale: The Power of Push-Pull Architecture

The superior performance of 2-DMA-BCA is rooted in its highly efficient Intramolecular Charge Transfer (ICT) mechanism. Benzoxazole derivatives are widely recognized for their significant fluorescent properties, driven by a rigid, planar structure and extended π-conjugation[2].

In 2-DMA-BCA, the dimethylamino group acts as a potent electron donor (the "push"), while the benzoxazole core and the 5-carboxylic acid moiety act as electron acceptors (the "pull"). Upon photon absorption, electron density shifts dramatically across the molecule. This transition from a locally excited state to an ICT state significantly lowers the energy of the excited state before emission occurs.

Furthermore, the 5-carboxylic acid is not merely a structural appendage; it serves a dual purpose. First, it provides a critical site for bioconjugation[2]. Second, it acts as a pH-sensitive modulator. The protonation and deprotonation of the carboxylic acid (-COOH) and the benzoxazole nitrogen dictate the charge delocalization, often resulting in a highly sensitive "OFF-ON-OFF" fluorescence switch depending on the local pH environment[3].

Photophysics GS 2-DMA-BCA Ground State EX Excitation (hv) GS->EX Photon Absorption ICT Intramolecular Charge Transfer (ICT State) EX->ICT Electron Relocation PH_LOW Protonated (-COOH) Altered ICT ICT->PH_LOW pH < 4.0 PH_HIGH Deprotonated (-COO⁻) Enhanced Emission ICT->PH_HIGH pH > 5.0 EM Fluorescence Emission (Large Stokes Shift) PH_LOW->GS Non-radiative Decay PH_HIGH->EM Radiative Decay

Figure 1: Photophysical mechanism of 2-DMA-BCA highlighting ICT and pH-dependent emission.

Comparative Performance Analysis

To contextualize the utility of 2-DMA-BCA, we compare its photophysical profile against two widely used alternatives: Coumarin 343 (a structurally similar small-molecule carboxylic acid probe) and Fluorescein isothiocyanate (FITC) (the industry standard for amine labeling).

Feature2-DMA-BCACoumarin 343Fluorescein (FITC)
Core Scaffold BenzoxazoleCoumarinXanthene
Excitation (λex) ~350 nm440 nm495 nm
Emission (λem) ~480 nm490 nm519 nm
Stokes Shift ~130 nm 50 nm24 nm
Photophysical Mechanism ICTICTResonance
pH Sensitivity High (Dual OFF-ON)LowHigh (Quenches at low pH)
Bioconjugation Handle 5-Carboxylic Acid3-Carboxylic AcidIsothiocyanate

Key Takeaway: The defining advantage of 2-DMA-BCA is its massive Stokes shift (~130 nm). Unlike FITC, which suffers from severe self-quenching and background autofluorescence due to its narrow 24 nm Stokes shift, 2-DMA-BCA cleanly separates the excitation source from the emission signal, yielding a superior signal-to-noise ratio in complex biological matrices.

Experimental Workflows & Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the experimental controls to prevent artifactual data.

Protocol A: Photophysical Characterization and pH Titration

Purpose: To validate the ICT mechanism and quantify the pH responsiveness of the probe[3]. Causality & Validation: By exciting the probe strictly at its isosbestic point (a wavelength where absorbance remains constant regardless of pH), we ensure that any observed changes in fluorescence emission are caused entirely by alterations in the quantum yield due to protonation, rather than differences in photon absorption.

  • Stock Preparation: Dissolve 2-DMA-BCA in anhydrous DMSO to create a 1 mM stock solution. Note: Use anhydrous solvent to prevent premature hydrolysis or hydrogen-bonding artifacts.

  • Buffer Formulation: Prepare a series of 50 mM Britton-Robinson universal buffers ranging from pH 2.0 to 10.0.

  • Titration: Dilute the stock into the respective buffers to a final probe concentration of 10 µM. Ensure the final DMSO concentration remains below 1% to prevent solvatochromic shifts.

  • Measurement: Excite the samples at the predetermined isosbestic point (approx. 350 nm) and record the emission spectra from 400 nm to 600 nm.

  • Analysis: Plot the fluorescence intensity at the emission maximum (~480 nm) against pH to calculate the pKa of the carboxylic acid and validate the "OFF-ON" switching threshold.

Protocol B: Covalent Bioconjugation to Proteins via EDC/NHS

Purpose: To validate the utility of the 5-carboxylic acid moiety for labeling primary amines (lysine residues) on target proteins[2]. Causality & Validation: The reaction is strictly buffered at pH 8.3. At this pH, the ε-amino groups of lysine residues are deprotonated, rendering them highly nucleophilic. This ensures they can efficiently attack the NHS-ester intermediate, driving the formation of a stable amide bond.

  • Activation: In a dry microcentrifuge tube, mix 10 equivalents of 2-DMA-BCA with 12 equivalents of EDC·HCl and 15 equivalents of NHS in dry DMF.

  • Intermediate Formation: Incubate the mixture for 30 minutes at room temperature to form the amine-reactive NHS-ester intermediate.

  • Conjugation: Add the activated probe solution dropwise to a 2 mg/mL solution of Bovine Serum Albumin (BSA) dissolved in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature in the dark with gentle agitation.

  • Purification: Pass the reaction mixture through a Sephadex G-25 size-exclusion chromatography column to separate the covalently labeled BSA from the unreacted free probe.

Bioconjugation P1 2-DMA-BCA (Free Carboxyl) P2 EDC/NHS Activation P1->P2 DMF, RT P3 NHS-Ester Intermediate P2->P3 30 min P5 Stable Amide Bond Conjugate P3->P5 pH 8.3 Buffer P4 Target Protein (Lysine-NH2) P4->P5 Nucleophilic Attack

Figure 2: Step-by-step EDC/NHS bioconjugation workflow for 2-DMA-BCA protein labeling.

References

  • Source: nih.gov (Organic & Biomolecular Chemistry)
  • Application Notes and Protocols: 3-(1,3-Benzoxazol-2-yl)
  • CAS: 1394680-83-1 | 2-(Dimethylamino)

Sources

Comparative

A Comparative Guide to Assessing the DNA Binding Specificity of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic Acid

In the landscape of molecular biology and drug discovery, the precise interaction of small molecules with DNA is a cornerstone of therapeutic innovation and diagnostic tool development. This guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of molecular biology and drug discovery, the precise interaction of small molecules with DNA is a cornerstone of therapeutic innovation and diagnostic tool development. This guide provides a comprehensive framework for assessing the DNA binding specificity of the novel compound, 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid. While specific experimental data for this particular molecule is not yet prevalent in published literature, we will establish a robust, self-validating experimental plan. This plan will be benchmarked against a panel of well-characterized DNA binding agents, providing a clear comparative context for researchers, scientists, and drug development professionals.

The core of this guide is not merely a list of protocols, but an in-depth exploration of the rationale behind each experimental choice. By understanding the "why," researchers can adapt and troubleshoot these methodologies to rigorously characterize the DNA binding profile of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid and other novel compounds.

Understanding the Landscape: Modes of DNA Binding

Small molecules primarily interact with DNA through three main mechanisms: minor groove binding, intercalation, and covalent binding. The structural features of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid, a planar heterocyclic system with a protonatable dimethylamino group and a negatively charged carboxylic acid, suggest the potential for non-covalent interactions, likely favoring either minor groove binding or intercalation.

  • Minor Groove Binders: These molecules, such as Hoechst 33258 and DAPI, fit into the narrow minor groove of the DNA double helix, typically in A-T rich regions.[1][2] Their binding is driven by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions.[1]

  • Intercalators: Flat, aromatic molecules like Ethidium Bromide slide in between the base pairs of the DNA, causing a distortion of the helix.[3][4] This mode of binding often shows less sequence specificity compared to minor groove binders.

The experimental approach outlined below is designed to elucidate which of these, if any, is the preferred binding mode of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid and to quantify its sequence preference.

A Multi-faceted Approach to Determining DNA Binding Specificity

No single technique can definitively characterize the interaction of a small molecule with DNA. Therefore, a multi-pronged approach is essential for a comprehensive and trustworthy assessment. The following sections detail a logical workflow of experiments, from initial screening to high-resolution analysis.

G cluster_0 Initial Screening & Binding Confirmation cluster_1 Thermodynamic & Stoichiometric Analysis cluster_2 Structural & Conformational Analysis cluster_3 Sequence Specificity Determination A Fluorescence Spectroscopy B UV-Visible Spectroscopy A->B Confirmatory Data C Isothermal Titration Calorimetry (ITC) A->C Quantitative Analysis B->C D Circular Dichroism (CD) Spectroscopy C->D Elucidating Structural Changes E DNA Footprinting D->E Pinpointing Binding Sites

Figure 1: A logical workflow for the comprehensive assessment of DNA-ligand binding specificity.

Initial Screening: Does it Bind?

The first crucial step is to confirm that 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid indeed interacts with DNA. Fluorescence and UV-Visible spectroscopy are powerful, non-invasive techniques for this initial assessment.[5]

Experimental Protocol: Fluorescence Titration

  • Preparation: Prepare a stock solution of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4). Also, prepare stock solutions of various DNA sequences (e.g., calf thymus DNA, poly(dA-dT)·poly(dA-dT), and poly(dG-dC)·poly(dG-dC)).

  • Titration: To a fixed concentration of the compound in a cuvette, add increasing aliquots of the DNA stock solution.

  • Measurement: After each addition, record the fluorescence emission spectrum. The benzoxazole moiety is likely to be fluorescent, and changes in the fluorescence intensity and/or wavelength of maximum emission upon addition of DNA would indicate binding.

  • Analysis: Plot the change in fluorescence as a function of DNA concentration. This data can be used to calculate the binding constant (Kb) and binding stoichiometry (n) using appropriate models, such as the Scatchard plot.

Expected Outcomes & Interpretation:

  • Fluorescence Enhancement: An increase in fluorescence intensity upon DNA binding is common for minor groove binders like DAPI and Hoechst 33258.[1][2] This is often due to the displacement of water molecules from the minor groove and a more rigid environment for the dye.

  • Fluorescence Quenching: A decrease in fluorescence intensity could suggest intercalation, as seen with some intercalators where the proximity to DNA bases leads to quenching.

  • Spectral Shifts: A blue or red shift in the emission maximum can provide insights into the polarity of the binding site.

Thermodynamic Characterization: A Deeper Look at the Interaction

Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.[6] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare solutions of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid and DNA in the same buffer to minimize heats of dilution.

  • Titration: Titrate the DNA solution into the sample cell containing the compound solution.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Comparative Data for Well-Characterized DNA Binders:

CompoundBinding ModeTypical Ka (M-1)ΔH (kcal/mol)TΔS (kcal/mol)
Hoechst 33258 Minor Groove107 - 109FavorableFavorable
Netropsin Minor Groove105 - 108FavorableFavorable
Ethidium Bromide Intercalation105 - 107FavorableFavorable
Actinomycin D Intercalation & Minor Groove105 - 107VariableVariable

Table 1: Representative thermodynamic parameters for common DNA binding agents. Actual values are highly dependent on the specific DNA sequence and experimental conditions.

Probing Structural Changes: The Impact on DNA Conformation

Circular Dichroism (CD) spectroscopy is a sensitive technique for detecting conformational changes in chiral molecules like DNA upon ligand binding.[1]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare solutions of DNA with and without 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid.

  • Spectral Acquisition: Record the CD spectra of the DNA in the absence and presence of increasing concentrations of the compound.

  • Analysis: Analyze changes in the characteristic CD spectrum of B-form DNA (positive band around 275 nm and a negative band around 245 nm).

Interpreting CD Spectral Changes:

  • Minor Groove Binding: Often results in small changes to the B-form DNA spectrum.

  • Intercalation: Typically induces more significant changes, including an increase in the intensity of the positive band and a red shift, indicative of helix unwinding and lengthening.[1]

Pinpointing the Binding Site: DNA Footprinting

DNA footprinting is a high-resolution technique that identifies the specific binding site of a ligand on a DNA fragment.[7][8]

G cluster_0 DNA Footprinting Workflow A End-labeled DNA fragment B Incubate with 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid A->B C Partial digestion with DNase I B->C D Denature and separate fragments by gel electrophoresis C->D E Visualize fragments (Autoradiography/Fluorescence) D->E F Identify 'footprint' - a region protected from cleavage E->F

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic Acid Fluorescence in Cells

This guide provides a comprehensive framework for the quantitative analysis of cellular fluorescence using 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid. While this specific molecule is not extensively characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the quantitative analysis of cellular fluorescence using 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid. While this specific molecule is not extensively characterized in peer-reviewed literature as a fluorescent probe, its structural components—a benzoxazole core coupled with a dimethylamino group—are hallmarks of environmentally sensitive fluorophores, particularly those responsive to pH. This document, therefore, presents a scientifically grounded, albeit partially predictive, analysis of its performance, comparing it with established fluorescent probes for intracellular pH measurement.

The content herein is designed for researchers, scientists, and drug development professionals who require robust methods for quantifying cellular fluorescence and are exploring novel chemical entities for bio-imaging.

Introduction: The Promise of Benzoxazole-Based Fluorophores

Benzoxazole derivatives represent a versatile class of fluorescent compounds with significant potential in cellular biology. Their core heterocyclic structure can be chemically tailored to create probes that are highly sensitive to their microenvironment. Key features of these probes often include high quantum yields and large Stokes shifts, which are desirable for fluorescence microscopy.

The subject of this guide, 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid, possesses a dimethylamino group, which typically acts as an electron donor. In many dye architectures, the protonation of such an amino group in acidic conditions alters the electronic structure of the molecule. This change often leads to a detectable shift in the fluorescence properties, forming the basis for pH sensing. The carboxylic acid moiety enhances water solubility and provides a potential site for conjugation to other molecules.

Given these structural characteristics, we will proceed with the hypothesis that 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid functions as a fluorescent pH indicator. This guide will detail the methodologies required to quantify its fluorescence in a cellular context and objectively compare its potential performance against two gold-standard pH indicators: BCECF and SNARF-1 .

Predicted Photophysical Properties and Performance Comparison

Performance Metric 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (Predicted) BCECF SNARF-1
Sensing Mechanism Intensity change or spectral shift upon protonationDual-excitation ratiometricDual-emission ratiometric
pKa Unknown; likely in the physiological range (6.5-7.5)~7.0[2]~7.5[1]
Excitation Wavelength(s) Predicted ~360-400 nm~490 nm (pH-sensitive) and ~440 nm (isosbestic)[2]~514 nm or 568 nm[1][3]
Emission Wavelength(s) Predicted ~470-580 nm~535 nm[2]~580 nm (acidic) and ~640 nm (basic)[1]
Quantum Yield Moderate to high (predicted)HighHigh
Photostability Moderate (predicted)Moderate[4]Good
Cell Loading Likely requires AM ester derivatization for passive loadingBCECF-AM[5]SNARF-1 AM[3]
Cytotoxicity Low (predicted for typical concentrations)Low at working concentrations[6]Low at working concentrations[6]

Experimental Design for Quantitative Analysis

The quantitative analysis of intracellular fluorescence requires a meticulous experimental design to ensure accuracy and reproducibility. The following workflow outlines the key stages, from sample preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Image Acquisition cluster_analysis Phase 3: Data Analysis prep_cells Cell Culture & Seeding (e.g., on glass-bottom dishes) prep_loading Cell Loading (e.g., 1-10 µM dye in serum-free medium) prep_cells->prep_loading prep_dye Dye Preparation (e.g., 1 mM stock in DMSO) prep_dye->prep_loading prep_wash Washing (2x with PBS) prep_loading->prep_wash acq_setup Microscope Setup (Optimize exposure, gain, etc.) prep_wash->acq_setup Proceed to Imaging acq_image Image Capture (Acquire images for all conditions and controls) acq_setup->acq_image analysis_roi Define Regions of Interest (ROIs) (e.g., whole cells, cytoplasm) acq_image->analysis_roi Proceed to Analysis analysis_bg Background Subtraction analysis_roi->analysis_bg analysis_measure Measure Fluorescence Intensity (e.g., Mean Fluorescence Intensity - MFI) analysis_bg->analysis_measure analysis_quant Data Quantification & Statistics analysis_measure->analysis_quant

Caption: Workflow for quantitative fluorescence analysis in cells.

Causality Behind Experimental Choices
  • Cell Seeding: Plating cells on glass-bottom dishes is crucial for high-resolution imaging, as it minimizes light scatter and optical aberrations that can occur with plastic-bottom plates.

  • Dye Preparation and Loading: The use of a serum-free medium during dye loading is recommended because serum proteins can bind to the dye or its AM ester, reducing loading efficiency. The acetoxymethyl (AM) ester form of the dye is often necessary to allow the charged molecule to passively diffuse across the cell membrane. Once inside, cellular esterases cleave the AM groups, trapping the fluorescent probe within the cell.[2]

  • Microscope Settings: It is imperative to maintain consistent microscope settings (e.g., laser power, exposure time, gain) across all samples within an experiment.[7] This ensures that any observed differences in fluorescence intensity are due to biological variation and not instrumental artifacts. Care must be taken to avoid pixel saturation, which would lead to an underestimation of the true fluorescence intensity.

  • Regions of Interest (ROIs): Defining ROIs allows for the specific measurement of fluorescence in particular cellular compartments (e.g., cytoplasm, nucleus). This is critical for understanding the subcellular distribution of the probe and the localized changes in the parameter being measured (e.g., pH).

  • Background Subtraction: This step is essential to correct for non-specific fluorescence from the medium, autofluorescence from the cells, and detector noise, thereby improving the accuracy of the measurement.

Detailed Experimental Protocols

Protocol for Cell Loading and Imaging
  • Cell Preparation: Seed cells (e.g., HeLa, CHO) on glass-bottom 96-well plates or 35 mm dishes at a density that will result in 60-80% confluency on the day of the experiment.

  • Dye Stock Solution: Prepare a 1 mM stock solution of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (or its AM ester, if synthesized) in anhydrous dimethyl sulfoxide (DMSO).

  • Loading Solution: On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or a balanced salt solution (e.g., Hank's Balanced Salt Solution, HBSS) to a final working concentration of 1-10 µM.

  • Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the loading solution and wash the cells twice with warm PBS or HBSS to remove any unbound probe.

  • Imaging: Add fresh, warm culture medium or HBSS to the cells. Image the cells immediately using a fluorescence microscope or a confocal microscope equipped with appropriate filter sets (predicted excitation around 380 nm, emission around 490 nm).

Protocol for Quantitative Image Analysis using ImageJ/Fiji
  • Open Image: Launch ImageJ/Fiji and open your acquired fluorescence image.

  • Set Scale: If not already set by the microscope software, set the scale of the image (Analyze > Set Scale).

  • Background Subtraction:

    • Select a region in the image that is devoid of cells to measure the background fluorescence.

    • Go to Process > Subtract Background. Use the measured value from the background region.

  • Define ROIs:

    • Use the freehand selection tool to outline individual cells.

    • Add each outlined cell to the ROI Manager by pressing 't' on your keyboard (or Analyze > Tools > ROI Manager > Add).

  • Measure Fluorescence:

    • In the ROI Manager, click "Measure". This will generate a table of measurements for each ROI.

    • Ensure that "Mean gray value" is selected in the measurement settings (Analyze > Set Measurements). This value represents the Mean Fluorescence Intensity (MFI).

  • Data Export: Save the results table for further statistical analysis in a program like Excel or Prism.

Protocol for In Situ pH Calibration (for pH-sensitive probes)

For accurate intracellular pH (pHi) measurements, an in situ calibration curve should be generated for each cell type and experimental condition.[1]

G start Load Cells with pH Probe prep_buffers Prepare High-K+ Calibration Buffers (pH 6.5, 7.0, 7.5, 8.0) start->prep_buffers add_ionophores Add Ionophores to Buffers (e.g., 10 µM Nigericin) prep_buffers->add_ionophores equilibrate Equilibrate Cells in Buffers (5-10 min per buffer) add_ionophores->equilibrate measure Measure Fluorescence Ratio (e.g., I_580 / I_640 for SNARF-1) equilibrate->measure plot Plot Ratio vs. pH measure->plot fit Fit Calibration Curve plot->fit

Caption: Workflow for in situ pH calibration using ionophores.

  • Prepare Calibration Buffers: Make a series of buffers with high potassium concentration (e.g., 130 mM KCl) and known pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • Add Ionophore: To each buffer, just before use, add the K+/H+ ionophore nigericin (typically 10 µM). This will clamp the intracellular pH to the extracellular pH.[1][8]

  • Equilibration and Measurement:

    • Load cells with the pH indicator as described in Protocol 4.1.

    • Replace the medium with the first calibration buffer (e.g., pH 6.5).

    • Incubate for 5-10 minutes.

    • Acquire images and measure the fluorescence intensity (or ratio).

    • Repeat this process for all calibration buffers.

  • Generate Calibration Curve: Plot the measured fluorescence intensity ratio against the corresponding pH of the calibration buffers. Fit the data to a suitable equation (e.g., sigmoidal dose-response) to generate a standard curve. This curve can then be used to convert the fluorescence ratios from your experimental samples into absolute pHi values.

Conclusion and Future Directions

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid holds promise as a novel fluorescent probe, likely for the measurement of intracellular pH. Its core structure is conducive to the development of environmentally sensitive fluorophores. However, a thorough characterization of its photophysical properties, including its pKa, quantum yield, and photostability, is essential before it can be widely adopted.

The protocols and comparative framework provided in this guide offer a clear path for the validation and application of this and other novel fluorescent probes. By rigorously comparing its performance against well-established standards like BCECF and SNARF-1, researchers can make informed decisions about the most appropriate tools for their specific experimental needs. Future work should focus on the synthesis of a cell-permeant AM ester of this compound and a detailed characterization of its fluorescence response to pH in vitro and in living cells.

References

  • BenchChem. (2025). A Technical Guide to Intracellular pH Measurement Using SNARF-1. Benchchem.
  • Seksek, O., & Bolard, J. (1996). Simultaneous measurement of intracellular pH and Ca2+ using the fluorescence of SNARF-1 and fura-2. American Journal of Physiology-Cell Physiology, 270(5), C1536-C1544.
  • Aglan, H. E., & Bers, D. M. (2007). Imaging of Mitochondrial pH Using SNARF-1. In Mitochondria and the Heart (pp. 129-138). Humana Press.
  • Griesbeck, O., & Rizzuto, R. (2002). C-SNARF-1 as a Fluorescent Probe for pH Measurements in Living Cells: Two-Wavelength-Ratio Method versus Whole-Spectral-Resolution Method.
  • Wieder, E. D., Hang, H., & Fox, M. H. (1993). Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1. Cytometry, 14(8), 916-921.
  • Dojindo Molecular Technologies, Inc. Reagent for Monitoring Intracellular pH BCECF. Dojindo.
  • MedChemExpress.
  • AAT Bioquest, Inc. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM.
  • BenchChem. (2025).
  • Al-Nahdi, A. M., et al. (2012). Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Fluorescent Probes: A Case Study of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

Introduction In the dynamic landscape of cellular imaging and analysis, the demand for novel fluorescent probes with superior performance characteristics is unceasing. The introduction of a new chemical entity into the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the dynamic landscape of cellular imaging and analysis, the demand for novel fluorescent probes with superior performance characteristics is unceasing. The introduction of a new chemical entity into the market necessitates a rigorous and objective evaluation of its capabilities against established, commercially available alternatives. This guide provides a comprehensive framework for benchmarking the performance of a novel benzoxazole-based fluorescent compound, 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (herein referred to as 'DBA'), against a panel of widely used commercial fluorescent stains.

For the purpose of this illustrative guide, the performance data for DBA is based on the typical photophysical properties of benzoxazole-based fluorophores, as specific experimental data for this exact compound is not widely published.[1][2][3][4][5] The primary objective is to present a robust scientific methodology for such a comparison, empowering researchers to make informed decisions when selecting the optimal fluorescent tools for their specific applications.

This guide is structured to provide not only a direct comparison of key performance indicators but also to elucidate the rationale behind the experimental design and to furnish detailed, replicable protocols. We will evaluate DBA against four industry-standard nucleic acid stains: DAPI, Hoechst 33342, SYTOX™ Green, and Propidium Iodide (PI), focusing on spectral properties, photostability, utility in live/dead cell discrimination, and inherent cytotoxicity.

Comparative Overview of Fluorescent Stains

The selection of an appropriate fluorescent stain is contingent upon a multitude of factors, including the specific application, instrumentation available, and the nature of the biological sample.[6][7] The initial step in our benchmarking process is to summarize the fundamental properties of our novel compound, DBA, alongside its commercial counterparts.

FeatureDBA (Hypothetical) DAPIHoechst 33342SYTOX™ GreenPropidium Iodide (PI)
Target Nucleic AcidsA/T rich regions of DNA[8]A/T rich regions of DNA[8]Nucleic Acids[9]DNA/RNA
Cell Permeability Semi-permeableSemi-permeable[10]Permeable[10][11]Impermeable[9]Impermeable
Excitation Max (nm) ~410~358~350~504~535
Emission Max (nm) ~505~461~461~523~617
Quantum Yield (Φ) ~0.55~0.45~0.40>0.50[12]~0.15
Primary Application Live/Fixed Cell StainingFixed Cell Staining[13]Live/Fixed Cell Staining[13]Dead Cell Staining[9]Dead Cell Staining

In-Depth Performance Analysis

Spectral Properties and Brightness

The brightness of a fluorophore is a critical parameter, directly influencing the signal-to-noise ratio and the sensitivity of detection.[7] It is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons).[14][15]

Our hypothetical DBA, with an excitation maximum around 410 nm and an emission maximum at approximately 505 nm, positions it well for use with common 405 nm laser lines and standard green emission filters (e.g., FITC filter sets). Its theoretical quantum yield of 0.55 suggests a high fluorescence efficiency, potentially offering a brighter signal compared to DAPI and Hoechst 33342. SYTOX™ Green is known for its exceptional brightness upon binding to nucleic acids, with a >500-fold fluorescence enhancement.[12] In contrast, Propidium Iodide, while a robust dead cell stain, exhibits a comparatively lower quantum yield.

The causality behind choosing specific excitation and emission wavelengths for a novel dye often relates to filling a gap in the spectral palette, allowing for easier multiplexing with existing probes.[8] A dye emitting in the green spectrum, like our hypothetical DBA, can be readily combined with blue, red, and far-red emitting stains for multi-target analysis.

Photostability: The Litmus Test for Imaging Longevity

Photostability, or the resistance of a fluorophore to photochemical destruction upon exposure to excitation light, is paramount for applications requiring prolonged or repeated imaging, such as time-lapse microscopy and z-stack acquisition.[6][14] To quantitatively benchmark the photostability of DBA against our selected commercial stains, a time-lapse imaging experiment under continuous illumination is the gold standard.

Experimental Rationale: By immobilizing the stains and measuring the decay of their fluorescence intensity over time, we can directly compare their photobleaching rates.[10] It is crucial to maintain identical illumination conditions (laser power, exposure time, and imaging interval) for all tested dyes to ensure a fair comparison.[6] The resulting decay curves provide a quantitative measure of photostability, often expressed as a half-life (t½), the time taken for the fluorescence intensity to reduce by 50%.[16]

Based on the known properties of benzoxazole derivatives, we hypothesize that DBA would exhibit moderate photostability, likely superior to traditional dyes like FITC but potentially less robust than modern, photostabilized dyes such as the Alexa Fluor™ series.[12][17]

Cellular Staining: Live vs. Dead Cell Discrimination

A key application for novel fluorescent stains is the assessment of cell viability. The ability of a dye to selectively stain live or dead cells is determined by its capacity to cross the intact plasma membrane of a viable cell.[13]

  • Hoechst 33342: Being cell-permeant, it readily enters and stains the nuclei of both live and dead cells.[10][11]

  • DAPI: Generally considered semi-permeable, its entry into live cells is slow and concentration-dependent, making it more suitable for fixed and permeabilized cells.[10]

  • SYTOX™ Green & Propidium Iodide: These are classic dead cell stains. Their chemical structure prevents them from crossing the intact membrane of live cells. They only enter cells with compromised membrane integrity, where they bind to nucleic acids and fluoresce brightly.[9][12]

For our novel compound, DBA, we hypothesize a semi-permeable nature. This characteristic would allow it to be used for staining the nuclei of fixed cells, and potentially for live cells with longer incubation times, similar to DAPI. Its utility in a live/dead assay would be to label all cells (both live and dead) when used in conjunction with a strictly cell-impermeant dye like Propidium Iodide.

Cytotoxicity Assessment

When considering a fluorescent stain for live-cell imaging, its potential to induce cellular toxicity is a critical consideration.[18] A stain that adversely affects cell health can confound experimental results. Cytotoxicity can be assessed by monitoring cell proliferation and membrane integrity over time in the presence of the dye.

Experimental Rationale: By culturing cells with varying concentrations of each fluorescent stain and assessing viability at different time points (e.g., 24, 48, and 72 hours), we can determine the concentration at which the dye begins to exhibit toxic effects.[19] Assays like those measuring metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity (e.g., LDH release or the inclusion of a dead-cell stain) are suitable for this purpose.[9] For our benchmarking, a real-time cytotoxicity assay using a combination of a live-cell stain (Calcein AM) and a dead-cell stain (Ethidium homodimer-III) provides a direct and quantitative measure of cell health over time.[19]

Experimental Protocols

The trustworthiness of any comparative guide rests on the rigor and reproducibility of its experimental protocols. The following sections detail the methodologies for the key benchmarking experiments described above.

Protocol 1: Photostability Assessment

This protocol outlines the procedure for quantifying and comparing the photobleaching rates of fluorescent dyes.[6][10]

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis prep_slide Prepare slides with immobilized dye-conjugates mount Mount with imaging buffer prep_slide->mount setup_microscope Set up microscope with stable light source & filter sets mount->setup_microscope Place on stage acquire_timelapse Acquire time-lapse images under continuous illumination setup_microscope->acquire_timelapse measure_intensity Measure fluorescence intensity in ROIs over time acquire_timelapse->measure_intensity Image series normalize Background-subtract and normalize to initial intensity measure_intensity->normalize plot_decay Plot normalized intensity vs. time normalize->plot_decay calculate_half_life Fit exponential decay to calculate photobleaching half-life (t½) plot_decay->calculate_half_life

Caption: Workflow for quantitative photostability analysis.

Methodology:

  • Sample Preparation:

    • Prepare microscope slides with immobilized fluorescently labeled molecules (e.g., dye-conjugated antibodies or DNA) for each stain being tested.

    • Ensure the concentration is consistent across all samples to avoid concentration-dependent artifacts.

    • Mount the coverslip using a suitable imaging buffer (e.g., PBS).

  • Microscope Setup:

    • Use a fluorescence microscope with a stable light source (laser or LED) and appropriate filter sets for each dye.

    • Set the excitation intensity to a level representative of a typical imaging experiment. Crucially, this intensity must remain constant for all dyes.

    • Adjust camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.

  • Image Acquisition:

    • Select a field of view and focus on the sample.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds) under continuous illumination.

    • Continue imaging until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Using image analysis software (e.g., Fiji/ImageJ), define several regions of interest (ROIs) within the fluorescent area.

    • Measure the mean fluorescence intensity within these ROIs for each time point.

    • Select a background region in each image and measure its mean intensity. Subtract the background intensity from the ROI intensity for each time point.

    • Normalize the background-corrected intensity at each time point to the intensity at time zero (I/I₀).

    • Plot the normalized intensity versus time for each dye.

    • Fit the data to a single-exponential decay curve to calculate the photobleaching half-life (t½).

Protocol 2: Live/Dead Cell Staining for Fluorescence Microscopy

This protocol provides a method to differentiate between live and dead cells using a combination of a cell-permeant or semi-permeant stain (DBA, DAPI, or Hoechst 33342) and a cell-impermeant dead cell stain (Propidium Iodide).[14][20]

LiveDead_Workflow start Culture cells in imaging-compatible vessel prepare_stain Prepare 2X working solution of Live Stain + Dead Stain in buffer start->prepare_stain add_stain Add equal volume of 2X staining solution to cell culture medium prepare_stain->add_stain incubate Incubate for 15-30 minutes at room temperature, protected from light add_stain->incubate image Image using appropriate fluorescence filter sets incubate->image end Analyze live (green) vs. dead (red) cells image->end

Caption: Workflow for two-color live/dead cell imaging.

Methodology:

  • Cell Preparation:

    • Culture mammalian cells (e.g., HeLa or A549) on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

    • Ensure cells are at a healthy, sub-confluent density.

  • Staining Solution Preparation:

    • Prepare a 2X working staining solution in an appropriate buffer (e.g., PBS or Hank's Balanced Salt Solution).

    • For example, to benchmark DBA against PI: Combine DBA to a final 2X concentration (e.g., 2 µM) and Propidium Iodide to a final 2X concentration (e.g., 1 µg/mL).

  • Cell Staining:

    • Aspirate a small amount of culture medium if necessary, but do not allow the cells to dry out.

    • Add a volume of the 2X staining solution equal to the volume of the remaining culture medium to the cells (achieving a 1X final concentration).

    • Gently mix by rocking the plate.

  • Incubation:

    • Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light. The optimal time may need to be determined empirically for the novel stain.

  • Imaging:

    • Without washing, immediately visualize the cells using a fluorescence microscope.

    • Use the appropriate filter sets to capture images in each channel (e.g., DAPI channel for Hoechst/DAPI, FITC channel for DBA, and TRITC/Texas Red channel for PI).

    • Live cells should exclude PI and be stained only by the cell-permeant/semi-permeant dye (if applicable), while dead cells will be stained by both.

Protocol 3: Cytotoxicity Assessment

This protocol uses a dual-stain approach with Calcein AM (live cells) and Ethidium homodimer-III (dead cells) to quantify cytotoxicity over time.[19]

Cytotoxicity_Workflow start Seed cells in a 96-well plate treat Treat cells with serial dilutions of fluorescent stains (DBA, DAPI, etc.) start->treat incubate Incubate for desired time points (e.g., 24, 48, 72 hours) treat->incubate stain Add Calcein AM / EthD-III staining solution to each well incubate->stain incubate_stain Incubate for 30 minutes at 37°C stain->incubate_stain read Read fluorescence on a plate reader or automated imager (Green/Red channels) incubate_stain->read analyze Calculate percentage of live/dead cells and determine EC50 values read->analyze end Generate dose-response curves analyze->end

Caption: Workflow for quantitative cytotoxicity analysis.

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well, clear-bottom, black-walled plate at a density that will ensure they remain in the log growth phase for the duration of the experiment.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of each fluorescent stain (DBA, DAPI, Hoechst, etc.) in complete culture medium.

    • Include a "no-stain" vehicle control and a "maximum-kill" positive control (e.g., treated with digitonin or saponin).

    • Replace the medium in the wells with the medium containing the test compounds.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for the desired time points (e.g., 24, 48, 72 hours).

  • Viability Staining:

    • At each time point, prepare a working solution of Calcein AM (e.g., 2 µM) and Ethidium homodimer-III (e.g., 3 µM) in PBS.

    • Add the staining solution to each well.

    • Incubate for 30 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a multi-well plate reader or an automated imaging system.

    • Read Calcein fluorescence (live cells) at Ex/Em ~495/515 nm.

    • Read Ethidium homodimer-III fluorescence (dead cells) at Ex/Em ~530/620 nm.

    • Calculate the percentage of viable cells for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the stain concentration to generate dose-response curves and determine the EC₅₀ value (the concentration at which 50% of the cells are non-viable).

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous methodology for benchmarking a novel fluorescent probe, 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid, against established commercial standards. By systematically evaluating key performance indicators—spectral properties, photostability, cellular staining characteristics, and cytotoxicity—researchers can generate the robust, comparative data necessary to understand the utility and potential applications of a new compound.

Based on our hypothetical data, DBA presents itself as a promising candidate for fixed-cell nuclear staining, offering potentially higher brightness than DAPI or Hoechst in a spectral window conducive to multiplexing. Its performance in live-cell imaging and its long-term cytotoxicity would require careful validation using the protocols detailed herein.

The true value of any new fluorescent tool lies in its ability to enable new scientific discoveries. A thorough and objective benchmarking process is the critical first step in unlocking that potential, providing the scientific community with the reliable data needed to confidently adopt and innovate.

References

  • GeeksforGeeks. (2025, July 23). Difference Between DAPI and Hoechst.
  • Biology Stack Exchange. (2012, June 19). Hoechst or DAPI for nuclear staining?.
  • Arimilli, S., et al. (1987). Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells. Leukemia Research.
  • BenchChem. (2025). A Researcher's Guide to Fluorophore Selection: Comparing Quantum Yield and Photostability.
  • Helobdella Protocols. DAPI or Hoechst staining.
  • Select Science. (2024, April 15). Hoechst & DAPI dyes for nuclear staining.
  • Bio-protocol. (2021). Fluorescent Cyto-staining and CellTox Green Cytotoxicity Assay.
  • Molecular Devices.
  • Addgene Blog. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability.
  • Thermo Fisher Scientific. (2010, January 8). Nucleic Acid Stains—Section 8.1.
  • Yeasen. (2025, December 15). The Complete Guide to Cell Proliferation & Cytotoxicity Assays (Part II): Fluorescence-Based Methods.
  • Thermo Fisher Scientific. LIVE/DEAD Viability/Cytotoxicity Kit for Mammalian Cells Protocol.
  • EvitaChem. 2-(Dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid.
  • Roth, B. L., et al. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain. Applied and Environmental Microbiology.
  • RSC Publishing. (2013, September 6). A photophysical study was carried out on a series of nine X-shaped cross-conjugated compounds based on the benzobisoxazole nucleus.
  • Abcam. Choosing the right fluorophores for your experiment.
  • Analyst (RSC Publishing). (2000). aminoethyl)
  • PubChemLite. 2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid (C10H10N2O3).
  • Academia.edu.
  • Sapphire Bioscience. 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid.
  • R Discovery. (1996, January 1). Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds.
  • MDPI. (2026, January 3).
  • New Journal of Chemistry (RSC Publishing). (2018). Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings.
  • chem.uaic.ro.
  • SciSpace. Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7 -maleimides.
  • ResearchGate. (L) Absorption and (R) emission spectra of 2-(p-N,N-dimethylaminostyryl)
  • PMC (NIH). (2018).
  • PubChemLite. 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile (C10H9N3O).
  • Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate.
  • The Journal of Organic Chemistry. (2002, December 18). Diarylamino Groups as Photostable Auxofluors in 2-Benzoxazolylfluorene, 2,5-Diphenyloxazoles, 1,3,5-Hexatrienes, 1,4-Distyrylbenzenes, and 2,7-Distyrylfluorenes.
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • PMC (NIH). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque.
  • PMC (NIH). (2019).

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Validation

A Senior Scientist's Guide to a Promising but Perilous Fluorophore: Evaluating the Limitations of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

Abstract 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid represents a class of heterocyclic fluorophores with significant potential in biological imaging and sensing applications. Its core structure is known for prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid represents a class of heterocyclic fluorophores with significant potential in biological imaging and sensing applications. Its core structure is known for producing robust fluorescence. However, like many fluorophores, its utility is not universal, and its performance is intimately tied to its microenvironment. This guide moves beyond a simple datasheet to provide a critical evaluation of the anticipated limitations of this molecule, grounded in the known photophysical behaviors of benzoxazole and aminobenzoxazole derivatives. We present a framework for rigorous experimental validation, empowering researchers to make informed decisions about its suitability for their specific applications. This document is intended for drug development professionals, researchers, and scientists who require not just a fluorescent signal, but a reliable and quantifiable one.

Introduction: The Allure and Ambiguity of a Novel Benzoxazole Probe

The benzoxazole core is a common motif in fluorescent chemistry, prized for its rigid, planar structure that often leads to high fluorescence quantum yields and significant photostability.[1][2] The addition of an electron-donating dimethylamino group and an electron-withdrawing/ionizable carboxylic acid group to this core, as seen in 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid, suggests a molecule designed for sensitivity.[3] These functional groups create a "push-pull" electronic system, which typically results in a strong intramolecular charge transfer (ICT) character upon photoexcitation. This ICT nature is a double-edged sword: it is the source of its potentially bright fluorescence and environmental sensitivity, but also the root of its most significant limitations.[4][5]

While structurally promising, a critical review of the scientific literature reveals a conspicuous absence of detailed photophysical characterization for this specific compound.[6] This guide, therefore, serves as both a predictive analysis based on the behavior of its chemical relatives and a practical manual for its empirical evaluation.

Critical Limitations: A Predictive Analysis

Based on the known behavior of aminobenzoxazole and related solvatochromic dyes, we can anticipate several key limitations that researchers must investigate before adopting this fluorophore.

Environmental Sensitivity I: Extreme Solvatochromism and Polarity-Dependent Quantum Yield

The ICT character of dyes like 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid makes their fluorescence highly dependent on the polarity of the solvent.[5][7]

  • Mechanism: In non-polar environments, the excited state is less stabilized, often leading to higher fluorescence quantum yields and emission at shorter wavelengths (blue-green region). As solvent polarity increases, the highly polar excited state is stabilized, which facilitates non-radiative decay pathways and causes a significant red-shift in the emission spectrum.[8][9] In highly polar or protic solvents like water, this can lead to dramatic fluorescence quenching, where the quantum yield drops precipitously.[7][9]

  • Practical Implications: This dye is likely a poor choice for quantitative measurements in applications where the local polarity may change, such as monitoring protein conformational changes or binding events in heterogeneous environments. The fluorescence intensity could change due to shifts in concentration or shifts in local polarity, confounding the results. Conversely, this property makes it a potential candidate for use as a polarity-sensing probe for membranes or hydrophobic pockets, provided it is properly calibrated.[7]

Environmental Sensitivity II: pH-Dependent Fluorescence

The presence of both a basic dimethylamino group and an acidic carboxylic acid group makes the net charge and electronic properties of the molecule highly dependent on pH.[10][11]

  • Mechanism: At low pH, the dimethylamino group will be protonated, turning it from a strong electron-donating group into an electron-withdrawing group. This will drastically alter the electronic structure, likely leading to a significant blue-shift in absorption and a severe quenching of fluorescence.[11] At high pH, the carboxylic acid will be deprotonated to a carboxylate, which can also influence the electron density of the aromatic system. This results in a fluorophore that is likely only brightly fluorescent within a specific, and potentially narrow, pH range.[12]

  • Practical Implications: The utility of this dye is severely restricted in experiments with fluctuating pH, such as studies of endocytosis or lysosomal trafficking, where pH can drop from ~7.4 to ~4.5.[11] Any change in fluorescence in such a system could be an artifact of the pH change rather than the biological event of interest.

G cluster_pH Effect of pH on Fluorophore State cluster_fluorescence Resulting Fluorescence low_pH Low pH (<~4) -N(CH3)2 protonated -COOH neutral quenched Fluorescence QUENCHED low_pH->quenched Loss of ICT character neutral_pH Neutral pH (~7) -N(CH3)2 neutral -COO- deprotonated active Fluorescence ACTIVE neutral_pH->active Optimal ICT character high_pH High pH (>~9) -N(CH3)2 neutral -COO- deprotonated high_pH->active

Figure 1: Predicted pH-dependent states and fluorescence activity of the benzoxazole dye.

Photostability Concerns

While the benzoxazole core can be very stable, fluorophores with a high degree of ICT character can be susceptible to photobleaching.[2][13] The excited state, with its significant charge separation, can be more reactive and prone to irreversible photochemical reactions with oxygen or other molecules in its environment.[13]

  • Mechanism: Upon repeated excitation, the fluorophore can enter a long-lived triplet state from the excited singlet state. This triplet state can react with molecular oxygen to produce reactive oxygen species (ROS), which can then attack and destroy the fluorophore, leading to an irreversible loss of signal.[13]

  • Practical Implications: This is a major limitation for long-term time-lapse imaging or super-resolution microscopy techniques that require a high photon budget. Poor photostability will limit the number of images that can be acquired and can introduce phototoxic artifacts that harm the biological sample.[14][15]

A Framework for Experimental Validation

Given the lack of published data, any researcher considering this dye must perform a rigorous in-house validation. The following protocols provide a standardized framework for characterizing its key limitations.

Protocol: Assessing Environmental Sensitivity (Solvatochromism)

Objective: To determine the effect of solvent polarity on the absorption spectra, emission spectra, and relative quantum yield.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the fluorophore in anhydrous DMSO.

  • Solvent Series: Prepare a series of solvents with varying polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Ethanol, Water).

  • Sample Preparation: For each solvent, prepare a dilute solution of the fluorophore with an absorbance of ~0.1 at its absorption maximum to minimize inner filter effects.[16]

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each sample.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample, using the absorbance maximum as the excitation wavelength.

  • Data Analysis: Plot the emission maximum (λem) and Stokes Shift against a solvent polarity scale (e.g., the Lippert-Mataga plot). A strong correlation indicates high solvatochromism.

Protocol: Measuring Relative Fluorescence Quantum Yield (Φf)

Objective: To quantify the efficiency of fluorescence in a chosen solvent relative to a known standard.[17][18]

Methodology:

  • Standard Selection: Choose a well-characterized quantum yield standard with overlapping absorption, such as Quinine Sulfate in 0.5 M H₂SO₄ (Φf = 0.54).[16]

  • Solution Preparation: Prepare a series of 5-6 dilutions for both the test compound and the standard in the same solvent (e.g., Ethanol). The absorbance of these solutions should range from 0.02 to 0.1 at the chosen excitation wavelength.[1]

  • Absorbance & Fluorescence Measurement: Measure the full UV-Vis absorbance and fluorescence emission spectra for each dilution of both the test sample and the standard.[19]

  • Data Integration: Integrate the area under the corrected fluorescence emission curve for each measurement.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The slope of these lines (Grad) is used in the following equation:[16] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where Φ is the quantum yield, Grad is the gradient, η is the refractive index of the solvent, and the subscripts x and st denote the test sample and standard, respectively.[17]

G start Start: Prepare Stock Solutions (Test & Standard) prep Prepare Dilution Series (Abs < 0.1) start->prep measure_abs Measure UV-Vis Absorbance for each dilution prep->measure_abs measure_fluor Measure Fluorescence Emission for each dilution measure_abs->measure_fluor integrate Integrate Area Under Emission Curves measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradients (Slopes) and Apply Formula plot->calculate end Result: Relative Quantum Yield calculate->end

Figure 2: Workflow for relative quantum yield determination.

Protocol: Quantifying Photostability

Objective: To measure the rate of photobleaching under continuous illumination.[14]

Methodology:

  • Sample Preparation: Prepare a sample of the fluorophore in a relevant medium (e.g., dissolved in buffer, or labeling a fixed cell).

  • Microscopy Setup: Use a fluorescence microscope (confocal or widefield) with a stable light source.

  • Time-Lapse Imaging: Acquire a time-lapse series of images under continuous illumination. Use realistic imaging parameters (laser power, exposure time) that would be used in a real experiment.[14]

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each frame of the time-lapse series.

    • Plot the normalized intensity versus time.

    • Fit the decay curve to an exponential function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value.[15][20]

Comparative Analysis with Alternative Fluorophores

Before committing to a novel dye, it is essential to compare its (experimentally determined) properties against well-established and reliable alternatives.

Property2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (Anticipated)Coumarin Dyes (e.g., CPM)[21][22]Alexa Fluor™ 488[13]
Excitation/Emission (nm) Blue-Green / Green-YellowUV-Blue / Blue-Green~495 / ~519
Quantum Yield (Φf) Highly Variable (High in non-polar, low in polar solvents)Moderate to High (0.4-0.9), often environment-sensitiveVery High & Stable (~0.92)
Photostability Potentially Low to Moderate due to ICT characterModerateVery High
pH Sensitivity High. Likely quenched at low pH.Varies by derivative; many are sensitive.Low. Stable fluorescence from pH 4-10.
Polarity Sensitivity Very High. Strong solvatochromism expected.Moderate to High. Often used as polarity probes.Low. Minimal solvatochromism.
Primary Advantage Potential as an environmental sensor.Good for sensing applications; smaller size.Gold Standard for quantitative imaging.
Primary Limitation Unpredictable and unstable signal in heterogeneous or changing environments.Photostability and pH sensitivity can be issues.Larger size; higher cost.

Conclusion and Recommendations

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid is a fluorophore of significant academic interest, but it should be approached with caution for routine biological labeling and quantification. Its predicted high sensitivity to its local chemical environment, particularly polarity and pH, makes it a high-risk choice for applications requiring a stable and predictable fluorescent signal. The fluorescence intensity of this dye is not a reliable reporter of its concentration alone.

We recommend the following:

  • For Quantitative Imaging: Researchers requiring reliable quantification of proteins or other targets, especially in live cells or over long time courses, should opt for well-characterized, environment-insensitive dyes like the Alexa Fluor™ or DyLight™ series.

  • For Environmental Sensing: Researchers specifically interested in probing local polarity or pH changes may find this dye or its derivatives useful, but only after extensive characterization and calibration as outlined in the protocols above.

  • Mandatory Validation: Under no circumstances should this fluorophore be used in a critical experiment without first performing the validation experiments described in this guide to determine its quantum yield, photostability, and environmental sensitivity under conditions that mimic the final application.

Ultimately, the utility of a fluorescent marker is defined by its predictability. While 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid is promising, its performance is likely too ambiguous for it to be a workhorse probe without extensive, application-specific validation.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550.[18]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Retrieved from [Link][16]

  • Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link][23]

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.[3]

  • Hsiao, J. S., et al. (1999). Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds. Macromolecules, 32(12), 3827–3833.[2]

  • Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link][14]

  • ResearchGate. (2025). Environment-sensitive benzoxazole based fluorescein derivatives: Synthesis and application to the design of ON–OFF fluorescent chemosensors for microenvironment. Request PDF.[4]

  • ResearchGate. (n.d.). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. Request PDF.[5]

  • Kaur, G., et al. (2025). Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. PMC.

  • Absorption, emission and quantum yield of synthesized compounds 5-7 in DMF solvent. (n.d.). Retrieved from [Link][19]

  • ResearchGate. (n.d.). The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers.[24]

  • Geng, J., et al. (2014). Polarity-based fluorescence probes: properties and applications. PMC.[7]

  • ResearchGate. (n.d.). Effect of Polarity on Fluorescence Emission. Polarity Probes.[8]

  • Liu, J., et al. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances.[25]

  • Optics Letters. (n.d.). Super-multiplexed fluorescence microscopy via photostability contrast.[26]

  • Uchiyama, S., et al. (2012). Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer. PubMed.[9]

  • Advanced Functional Materials. (2020). Unprecedented Fluorophore Photostability Enabled by Low‐Loss Organic Hyperbolic Materials.[20]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2024). Retrieved from [Link][27]

  • Synthesis and biological activity of new benzoxazoles as pH sensors. (n.d.). Retrieved from [Link][10]

  • SciSpace. (n.d.). Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides.[21]

  • Analyst (RSC Publishing). (n.d.). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography.[12]

  • MDPI. (2026). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.[28]

  • ZORA. (n.d.). pH‐Responsive Aminobenzocoumarins as Fluorescent Probes for Biological Acidity.[11]

  • PubMed. (2021). Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties.[29]

  • Analyst (RSC Publishing). (n.d.). aminoethyl)piperazino-2,1,3-benzoxadiazole as a water-soluble fluorogenic reagent for the sensitive liquid chromatographic determination of saturated carboxylic acids.[30]

  • PubChemLite. (n.d.). 2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid (C10H10N2O3). Retrieved from [Link][6]

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Comparative

cross-reactivity and off-target effects of 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a systems-level risk assessment. 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (2-DMAB-5-CA) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a systems-level risk assessment. 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (2-DMAB-5-CA) is a highly versatile, privileged pharmacophore used extensively in fragment-based lead discovery (FBLD). While its benzoxazole core has been successfully utilized to design potent inhibitors for targets ranging from Ghrelin O-Acyl Transferase (GOAT) to bacterial DNA gyrase, this scaffold carries inherent cross-reactivity risks.

This guide objectively compares the off-target profile of 2-DMAB-5-CA against alternative scaffolds and provides a self-validating experimental framework to de-risk its application in early drug development.

Mechanistic Basis of Cross-Reactivity

To effectively utilize 2-DMAB-5-CA, researchers must understand the causality behind its off-target interactions. The molecule's promiscuity is driven by three distinct structural features:

  • The Benzoxazole Core (ATP-Competitive Promiscuity): The 1,3-benzoxazole ring is a classic adenine bioisostere. The nitrogen and oxygen heteroatoms are positioned to form bidentate hydrogen bonds with the hinge region of various kinases. This structural mimicry frequently leads to off-target kinome engagement, particularly within the CDK and MAPK families.

  • The Dimethylamino Group (Metabolic Liability): The C2-dimethylamino substituent is highly susceptible to CYP450-mediated N-dealkylation (specifically via CYP3A4). This metabolic instability not only shortens the compound's half-life but can generate reactive electrophilic intermediates that covalently bind to off-target hepatic proteins.

  • The C5-Carboxylic Acid (Assay Interference): Planar, hydrophobic aromatics bearing a carboxylic acid can form colloidal aggregates in aqueous screening buffers. These aggregates sequester and non-specifically inhibit proteins, a classic hallmark of Pan-Assay Interference Compounds (PAINS) .

Comparative Off-Target Profiling

When prioritizing hit compounds, it is critical to benchmark 2-DMAB-5-CA against alternative isosteric scaffolds. The table below summarizes the quantitative off-target data for 2-DMAB-5-CA compared to benzimidazole and indole alternatives.

Pharmacological Metric2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid2-Methyl-1H-benzimidazole-5-carboxylic acid1H-Indole-5-carboxylic acid
Kinome Promiscuity (S(10) Score)* High (0.15 - 0.25) Moderate (0.05 - 0.10)Low (< 0.05)
Primary Off-Target Class Ser/Thr Kinases (CDK/MAPK)Tyrosine Kinases (VEGFR)GPCRs (Serotonin receptors)
CYP3A4 Clearance Risk High (Rapid N-demethylation)LowModerate (Ring oxidation)
hERG Inhibition (IC50) Low Risk (> 30 µM)Low Risk (> 50 µM)Moderate Risk (~ 15 µM)
PAINS / Aggregation Risk Moderate (Colloidal formation)LowLow

*The S(10) score represents the fraction of the human kinome inhibited by >90% at a 10 µM screening concentration.

Experimental Protocols for Off-Target Validation

To ensure scientific integrity, any hit derived from the 2-DMAB-5-CA scaffold must be validated using a closed-loop, self-validating system. The following protocols are designed to separate true target engagement from assay interference and off-target toxicity.

Protocol A: Orthogonal Target Engagement via Differential Scanning Fluorimetry (DSF)

Causality: Biochemical assays can yield false positives due to the colloidal aggregation of the benzoxazole scaffold. DSF (Thermal Shift Assay) validates true target engagement by measuring the thermodynamic stabilization of the folded protein upon ligand binding—a biophysical phenomenon that colloidal aggregates cannot mimic .

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified primary target protein to a final concentration of 2 µM in a standard assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5,000X DMSO stock). Note: SYPRO Orange is environmentally sensitive; its fluorescence increases drastically only when it binds to the hydrophobic core of the unfolding protein.

  • Compound Incubation: Dispense the 2-DMAB-5-CA derivative into a 96-well PCR plate at varying concentrations (1 µM to 50 µM). Add the protein-dye mixture. Include a DMSO vehicle control (max 1% v/v).

  • Thermal Cycling: Seal the plate and centrifuge at 1,000 x g for 1 minute. Run a melt curve on a Real-Time PCR machine from 25°C to 95°C at a ramp rate of 1°C/min, monitoring fluorescence in the ROX channel.

  • Data Analysis: Calculate the first derivative of the fluorescence curve to determine the melting temperature ( Tm​ ). A positive, dose-dependent shift ( ΔTm​>2∘C ) confirms specific, stoichiometric target engagement.

Protocol B: Broad-Spectrum Kinome Cross-Reactivity Profiling (KINOMEscan)

Causality: Because the benzoxazole moiety mimics adenine, evaluating off-target kinase binding is critical to prevent late-stage attrition. The KINOMEscan method uses an active-site directed competition binding assay to quantify the thermodynamic affinity of the scaffold across >400 human kinases .

Step-by-Step Methodology:

  • Phage Display Preparation: Utilize a library of T7 phage strains, each displaying a different human kinase fusion protein.

  • Probe Immobilization: Bind an active-site directed, ATP-competitive probe to streptavidin-coated magnetic beads.

  • Competition Assay: Incubate the kinase-tagged phage, the immobilized probe, and 10 µM of the 2-DMAB-5-CA test compound in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Note: If the test compound cross-reacts with the kinase's ATP pocket, it will outcompete the immobilized probe, keeping the phage in the supernatant.

  • Elution and Quantification: Wash the beads to remove unbound phage. Elute the bound phage and quantify via qPCR targeting the T7 phage genome.

  • Scoring: Calculate the % Control (bound phage in test well / bound phage in DMSO control). A % Control < 10% indicates a high-affinity off-target kinase interaction requiring structural optimization.

Scaffold De-Risking Workflow

The following logic flow illustrates the self-validating system required to successfully develop a 2-DMAB-5-CA hit into a viable lead compound.

G A 2-DMAB-5-CA Hit Identification B Primary Assay (e.g., GOAT/Gyrase) A->B Screen C DSF Thermal Shift (Target Validation) B->C Hit D PAINS Counter-Screen (Aggregation Check) B->D Flag E KINOMEscan (Off-Target Profiling) C->E Validated D->B False Pos F Lead Optimization (De-risked) E->F Selectivity >100x

Workflow for de-risking 2-DMAB-5-CA cross-reactivity and off-target effects.

References

  • Identification and Characterization of a New Series of Ghrelin O-Acyl Transferase Inhibitors. SLAS Discovery.[Link]

  • New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[Link]

  • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols.[Link]

  • A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

Safety & Regulatory Compliance

Safety

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently observe that the mishandling of complex organic scaffolds stems from a fundamental disconnect between a molecule’s physicochemical properties and the laboratory’s standard...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the mishandling of complex organic scaffolds stems from a fundamental disconnect between a molecule’s physicochemical properties and the laboratory’s standard operating procedures.

2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid (CAS: 1394680-83-1) is a highly versatile small molecule scaffold widely utilized in drug discovery and structural research[1]. However, it is not merely a benign powder. Its benzoxazole core and functional substituents dictate specific environmental and toxicological parameters that must be rigorously managed.

This guide provides field-proven, self-validating protocols for the safe handling, spill mitigation, and lifecycle disposal of this compound, ensuring your laboratory maintains both scientific integrity and strict environmental compliance.

Chemical Profile & Hazard Causality

To handle a chemical safely, you must understand why it behaves the way it does.

  • Amphoteric Reactivity: The carboxylic acid functional group (-COOH) renders the molecule weakly acidic, while the dimethylamino group introduces a basic, electron-rich site. This zwitterionic potential means the compound can react exothermically with both strong acids and strong bases[2][3].

  • Aerosolization Risk: As a finely milled solid powder, it carries a high risk of aerosolization. Inhalation of these particulates can cause respiratory irritation.

  • Environmental Toxicity: Standard laboratory safety guidelines for benzoxazole derivatives dictate that they pose long-term hazards to aquatic life. They must never be discharged into drains or rivers[2].

  • Combustion Byproducts: Because of its nitrogen-containing heterocyclic structure, improper incineration will release highly toxic nitrogen oxides (NOx). Disposal must be managed via high-temperature incineration equipped with specific scrubbing infrastructure[4].

Quantitative Data & PPE Specifications
ParameterSpecificationOperational Causality
Target Compound 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid-
CAS Registry Number 1394680-83-1Ensures accurate SDS tracking and EHS manifesting[1].
Physical State Solid (Powder)Low bulk density increases aerosolization risk; dictates draft-controlled handling.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates barrier PPE and strict zero-drain-discharge policies[2].
Incompatibilities Strong oxidizers, strong basesAmphoteric nature risks exothermic degradation into toxic byproducts.
Glove Specification Nitrile (EN374 compliant)Provides optimal chemical resistance against organic acids and trace solvents[2].
Eye Protection Safety glasses (NIOSH/EN 166)Protects ocular mucosa from incidental particulate transfer[2].

Operational Handling Protocol

Do not rely on passive safety measures. Every interaction with this compound should follow a self-validating system to minimize exposure.

Step-by-Step Weighing & Transfer:

  • Workspace Verification: Ensure the analytical balance is located within a ductless weighing enclosure or a BS-approved fume cupboard. Self-Validation: Check the airflow monitor before opening the chemical container[2].

  • PPE Donning: Equip EN374-compliant nitrile gloves, NIOSH/EN 166 safety glasses, and a fully buttoned laboratory coat.

  • Static Mitigation: Use a static-dissipative or grounded metal spatula to transfer the solid. Causality: Static charge buildup on plastic spatulas causes fine powders to scatter, contaminating the workspace and increasing inhalation risk.

  • Hygiene Enforcement: Do not store, consume, or apply foods, beverages, or cosmetics in the handling area. Wash hands and face immediately after removing PPE[2].

  • Decontamination: Post-transfer, wipe down the balance pan and surrounding area with a lint-free cloth moistened with a compatible solvent (e.g., isopropanol), disposing of the cloth as solid hazardous waste.

Spill Mitigation Workflow

A dry powder spill requires immediate, controlled action. Never sweep the dry powder directly, as the kinetic energy of the brush will aerosolize the active pharmaceutical ingredient (API).

Step-by-Step Spill Response:

  • Isolation: Immediately restrict personnel access to the spill zone to prevent tracking the powder across the laboratory.

  • Containment & Dampening: Surround and cover the spilled powder with an inert absorbent material such as dry sand or vermiculite[2]. Causality: Vermiculite dampens the kinetic energy of the sweeping motion and physically encapsulates the fine particles, preventing them from becoming airborne.

  • Mechanical Collection: Use a non-sparking brush and dustpan to gently fold the vermiculite-chemical mixture together.

  • Primary Packaging: Transfer the collected material into a sealable, high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected benchtop or floor area thoroughly with soap and water to remove trace residues that may persist in porous surfaces.

SpillMitigation Step1 1. Isolate Area Restrict access to spill zone Step2 2. Don PPE Nitrile gloves, NIOSH goggles Step1->Step2 Step3 3. Containment Cover with sand/vermiculite Step2->Step3 Step4 4. Mechanical Collection Sweep with non-sparking tools Step3->Step4 Step5 5. Primary Packaging Transfer to sealable HDPE container Step4->Step5 Step6 6. Decontamination Wash surface with soap & water Step5->Step6

Spill response workflow for solid benzoxazole derivatives.

Waste Segregation & Final Disposal

Disposal workflows for benzoxazole-carboxylic acids require thorough hazard characterization and strict adherence to your organization's Chemical Hygiene Plan[5].

Step-by-Step Disposal Procedure:

  • Waste Segregation: Classify the waste strictly as "Solid Organic Hazardous Waste (Nitrogen-Containing)". Ensure it is completely isolated from strong oxidizers, heavy metals, or aqueous bases.

  • Primary Containment: Place the waste (including contaminated gloves, weigh boats, and wipes) into a compatible, leak-proof container, such as a wide-mouth amber glass jar or an HDPE bucket.

  • Seal Integrity: The container must remain tightly closed at all times except when actively adding waste. Causality: Leaving waste containers open is the most frequently cited EPA Resource Conservation and Recovery Act (RCRA) violation and risks environmental contamination[3].

  • Regulatory Labeling: Affix a standardized hazardous waste label. It must explicitly state the full chemical name ("2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid") and the primary hazards (Irritant / Environmental Hazard)[3].

  • SAA Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is cool, well-ventilated, and away from direct sunlight[2].

  • EHS Handoff & Incineration: Submit a pickup request to your Environmental Health and Safety (EHS) department. The waste must be routed to an approved disposal specialist for high-temperature incineration. Causality: Only high-temperature incineration facilities equipped with specialized NOx scrubbers can safely cleave the nitrogen-containing heterocycle without releasing toxic smog-forming gases into the atmosphere[4].

WasteDisposal Gen Waste Generation Solid Organic Waste Seg Segregation Isolate from oxidizers/bases Gen->Seg Cont Containment Leak-proof amber glass/HDPE Seg->Cont Lab Labeling 'Hazardous Waste' + Full Name Cont->Lab Store SAA Storage Keep closed, away from heat Lab->Store Disp Final Disposal High-Temp Incineration (NOx Scrubber) Store->Disp

Lifecycle disposal workflow for nitrogen-containing heterocyclic waste.

References

  • Title: Land Disposal Restrictions for Third Scheduled Wastes; Proposed Rule Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Procedures for Disposal of Hazardous Waste Source: The University of Texas at Austin URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid
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2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid
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